2-((3,5-Dimethoxyphenyl)amino)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERUASQOQYRVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Foreword
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((3,5-Dimethoxyphenyl)amino)ethanol, a molecule of significant interest in medicinal chemistry and drug development. As a substituted phenylethanolamine, its structural motifs are present in a variety of biologically active compounds. For instance, the structurally related compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is the active metabolite of Midodrine, a peripherally acting alpha-adrenergic agonist.[1] Furthermore, substituted phenylethanols serve as crucial building blocks for central nervous system agents and serotonin receptor modulators.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound can be approached through several routes. A common and reliable method involves the reductive amination of a suitable precursor. However, a more direct and often higher-yielding approach is the nucleophilic substitution reaction between 3,5-dimethoxyaniline and a two-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group. For this guide, we will focus on the reaction of 3,5-dimethoxyaniline with 2-bromoethanol. This method is chosen for its straightforwardness and the ready availability of the starting materials.
The causality behind this choice lies in the nucleophilicity of the amino group on the 3,5-dimethoxyaniline and the electrophilicity of the carbon atom bonded to the bromine in 2-bromoethanol. The reaction proceeds via an SN2 mechanism.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 3,5-Dimethoxyaniline | 10272-07-8 | C₈H₁₁NO₂ | Purity ≥ 98% |
| 2-Bromoethanol | 540-51-2 | C₂H₅BrO | Purity ≥ 97% |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Reagent grade |
| Acetonitrile | 75-05-8 | C₂H₃N | Anhydrous |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent grade |
| Hexane | 110-54-3 | C₆H₁₄ | Reagent grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Reagent grade |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxyaniline (10.0 g, 65.3 mmol), sodium bicarbonate (11.0 g, 130.6 mmol), and anhydrous acetonitrile (100 mL).
-
Addition of Reagent: While stirring, add 2-bromoethanol (6.6 mL, 97.9 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.[4][5][6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6][7]
-
2-Bromoethanol is toxic and should be handled with extreme care. Avoid inhalation and skin contact.[4]
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Dispose of chemical waste according to institutional and local regulations.[4]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended.
Characterization Workflow Diagram
Caption: Interrelation of techniques for the characterization of the final product.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | * δ ~ 6.0-6.2 ppm: Aromatic protons. A triplet for the proton at C4 and a doublet for the protons at C2 and C6. |
| * δ ~ 3.7-3.8 ppm: Methoxy (-OCH₃) protons, singlet. | |
| * δ ~ 3.6-3.7 ppm: Methylene (-CH₂-OH) protons, triplet. | |
| * δ ~ 3.2-3.3 ppm: Methylene (-NH-CH₂-) protons, triplet. | |
| * Variable ppm: N-H and O-H protons, broad singlets. | |
| ¹³C NMR | * δ ~ 161 ppm: Aromatic carbons attached to methoxy groups (C3, C5). |
| * δ ~ 150 ppm: Aromatic carbon attached to the amino group (C1). | |
| * δ ~ 95-100 ppm: Aromatic carbons (C2, C4, C6). | |
| * δ ~ 60-62 ppm: Methylene carbon (-CH₂-OH). | |
| * δ ~ 55 ppm: Methoxy (-OCH₃) carbons. | |
| * δ ~ 45-47 ppm: Methylene carbon (-NH-CH₂-). | |
| IR (cm⁻¹) | * 3400-3200: N-H and O-H stretching (broad).[8] |
| * 3100-3000: Aromatic C-H stretching. | |
| * 2950-2850: Aliphatic C-H stretching.[9] | |
| * 1600-1580: Aromatic C=C stretching. | |
| * 1250-1000: C-O stretching (ether and alcohol). | |
| * 1200-1100: C-N stretching. | |
| Mass Spec. | * Expected [M+H]⁺: 198.1125 for C₁₀H₁₅NO₃. |
| HPLC | * A single major peak indicating high purity (>95%) under specified conditions. |
Detailed Characterization Protocols
-
Protocol: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expertise & Experience: The chemical shifts of the aromatic protons are expected to be upfield due to the electron-donating effect of the amino and methoxy groups. The splitting patterns (triplet and doublet) are characteristic of the 1,3,5-substitution pattern.
-
Protocol: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oily product.
-
Expertise & Experience: The presence of broad absorption bands in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H and O-H functional groups.[8] The exact position and shape of these bands can be influenced by hydrogen bonding.
-
Protocol: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode to obtain an accurate mass measurement.
-
Expertise & Experience: The observed mass of the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.
-
Protocol:
-
Trustworthiness: This method is self-validating. The appearance of a single, sharp peak at a specific retention time under defined conditions is a reliable indicator of the compound's purity.
Conclusion
This guide has outlined a robust and reproducible method for the synthesis of this compound. The detailed characterization protocols provide a framework for confirming the identity and purity of the final product, ensuring its suitability for further research and development. The principles and techniques described herein are grounded in established chemical literature and best practices in synthetic and analytical chemistry.
References
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 2. 2-(3-Amino-5-Methoxyphenyl)Ethanol [myskinrecipes.com]
- 3. 2-(3-Amino-5-methoxyphenyl)ethanol | 354512-41-7 | Benchchem [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. sds.diversey.com [sds.diversey.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-((3,5-Dimethoxyphenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-((3,5-Dimethoxyphenyl)amino)ethanol is a molecule of interest within medicinal chemistry and drug discovery, serving as a potential building block for more complex therapeutic agents. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization. This guide provides a comprehensive overview of the known characteristics of this compound and outlines standardized, field-proven experimental protocols for the determination of its key drug-like properties, including lipophilicity (LogP), acid dissociation constant (pKa), solubility, and chemical stability. The methodologies presented are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.[1][2][3][4] This document is intended to serve as a practical resource for researchers, enabling them to generate high-quality data to inform drug design, formulation development, and preliminary safety assessments.
Molecular Identity and Core Properties
A foundational step in the characterization of any chemical entity is the confirmation of its identity and basic physical constants.
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(3,5-dimethoxyphenyl)amino]ethan-1-ol | N/A |
| CAS Number | 696598-77-3 | [5] |
| Molecular Formula | C₁₀H₁₅NO₃ | [5] |
| Molecular Weight | 197.23 g/mol | [6][7] |
| Appearance | White to Off-White Solid (Predicted) | [8] |
| Melting Point | 146-150 °C (decomposes) for a similar isomer | [6][8][9] |
| Boiling Point | 364.3±42.0 °C (Predicted) | [7][8] |
| Density | 1.145±0.06 g/cm³ (Predicted) | [7][8] |
Note: Some physical properties are for the closely related isomer 2-Amino-1-(2,5-dimethoxyphenyl)ethanol and are used here as an estimate. Experimental determination for the title compound is recommended.
Structural Elucidation and Visualization
The spatial arrangement of atoms and functional groups within this compound dictates its chemical reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Experimental Determination of Key Physicochemical Parameters
For drug development, experimentally derived data is the gold standard. The following sections detail the rationale and protocols for determining critical physicochemical properties.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may hinder membrane permeability. The "shake-flask" method is the traditional and most reliable technique for direct LogP measurement.[10][11]
Trustworthiness: The protocol below is based on the OECD Guideline for the Testing of Chemicals, TG 107, ensuring international acceptance and data reliability.[1][2]
Experimental Protocol: Shake-Flask Method for LogP Determination [11][12][13]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at pH 7.4 to represent physiological conditions.
-
Saturate the n-octanol with the phosphate buffer and, conversely, the phosphate buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the pre-saturated n-octanol or buffer.
-
-
Partitioning:
-
Combine equal volumes of the pre-saturated n-octanol and buffer in a separatory funnel.
-
Add the stock solution of the test compound.
-
Shake the funnel for a predetermined time (e.g., 2 hours) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
Caption: Workflow for LogP determination via the shake-flask method.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. For a compound like this compound, which has both an amino group (basic) and a hydroxyl group (weakly acidic), determining the pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.[15][16]
Trustworthiness: This protocol is a self-validating system. The calibration of the pH meter with standard buffers ensures accuracy, and the resulting titration curve provides a clear inflection point corresponding to the pKa.[15][17]
Experimental Protocol: Potentiometric Titration for pKa Determination [15][16]
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).
-
To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M HCl (to determine the pKa of the basic amine) or 0.1 M NaOH (for the acidic hydroxyl group).
-
Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.
-
-
Data Analysis:
Caption: Process for pKa determination using potentiometric titration.
Thermodynamic Solubility
Expertise & Experience: Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development.[18] Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the most accurate measure of solubility.[19][20]
Trustworthiness: This method is self-validating as it measures the compound concentration at equilibrium, ensuring that the true maximum solubility is determined. The use of HPLC-UV for quantification provides specificity and sensitivity.[21][22]
Experimental Protocol: Thermodynamic Solubility Assay [18][19][21]
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the buffer of interest (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]
-
Phase Separation: After incubation, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification:
-
Take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
-
Reporting: Report the solubility in units such as µg/mL or µM.
Chemical Stability
Expertise & Experience: A drug substance must remain stable under various environmental conditions to ensure its safety and efficacy throughout its shelf life.[23][24] Stability studies are conducted under accelerated or stress conditions to predict the long-term stability of the compound.
Trustworthiness: This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines, which are the global standard for stability testing. The use of a stability-indicating analytical method is crucial for ensuring that any degradation products are separated from the parent compound and accurately quantified.
Experimental Protocol: Preliminary Chemical Stability Assessment [25]
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.
-
Stress Conditions:
-
pH Stability: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 7.4, 9).
-
Temperature Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method.
-
Quantify the remaining parent compound and any major degradation products.
-
-
Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify the conditions under which the compound is least stable.
-
Conclusion
The systematic evaluation of physicochemical properties is a non-negotiable aspect of early-stage drug discovery and development. This guide has provided a framework for the characterization of this compound, combining known data with robust, standardized protocols for experimental determination. By adhering to these methodologies, researchers can generate reliable and reproducible data, facilitating informed decision-making in the advancement of new chemical entities. The principles and protocols outlined herein are broadly applicable to the characterization of other novel compounds, serving as a valuable resource for the scientific community.
References
- 1. oecd.org [oecd.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. 696598-77-3 | 2-Amino-2-(3,5-dimethoxyphenyl)ethanol - AiFChem [aifchem.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. evotec.com [evotec.com]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. enamine.net [enamine.net]
- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. fda.gov [fda.gov]
- 24. gmpsop.com [gmpsop.com]
- 25. qualityhub.com [qualityhub.com]
Spectroscopic analysis (NMR, IR, MS) of 2-((3,5-Dimethoxyphenyl)amino)ethanol
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Abstract
Introduction and Molecular Structure
This compound is a substituted phenylethanolamine derivative. This class of compounds is significant in medicinal chemistry and materials science. The molecule's structure, featuring a secondary amine, a primary alcohol, and a symmetrically substituted dimethoxybenzene ring, presents a unique combination of functional groups. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.
The core structure consists of three key regions:
-
The 3,5-dimethoxyphenyl group : An aromatic ring with two electron-donating methoxy groups meta to the point of attachment.
-
The secondary amine : Linking the aromatic and aliphatic parts of the molecule.
-
The ethanol backbone : A two-carbon chain with a terminal primary alcohol.
A Technical Guide to Novel Synthesis Routes for N-Aryl Aminoethanols: Strategies for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of N-Aryl Aminoethanols in Medicinal Chemistry
The N-aryl aminoethanol scaffold is a privileged structural motif, consistently appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its unique combination of a hydrophilic alcohol, a basic nitrogen atom, and a lipophilic aryl group allows for multifaceted interactions with biological targets, making it a cornerstone in medicinal chemistry. This framework is central to the pharmacological activity of numerous drugs, including β-blockers (e.g., Propranolol), antimalarial agents (e.g., Mefloquine), and antidepressants (e.g., Toloxatone).[1][2][3][4] The stereochemistry of the amino and alcohol groups is often critical for efficacy and selectivity, placing a significant demand on the development of robust, efficient, and highly stereoselective synthetic methodologies.[2][5]
This guide provides an in-depth exploration of modern and innovative strategies for the synthesis of N-aryl aminoethanols. Moving beyond classical approaches, we will delve into the mechanistic intricacies and practical applications of novel catalytic systems—including transition metal, biocatalytic, and photocatalytic methods—that offer superior control, efficiency, and sustainability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cutting-edge synthetic chemistry to accelerate the discovery of next-generation therapeutics.
The Classical Approach and Its Modern Evolution: Ring-Opening of Epoxides
The aminolysis of epoxides stands as the most direct and atom-economical route to β-amino alcohols. This strategy involves the nucleophilic attack of an aryl amine (aniline) at one of the electrophilic carbons of the epoxide ring.
Causality Behind the Method: The inherent strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack. In the absence of significant steric or electronic bias, unsymmetrical epoxides are typically attacked by amines at the less sterically hindered carbon atom, a principle governed by the SN2 reaction mechanism.[6][7] However, achieving high regioselectivity and mild reaction conditions often necessitates the use of a catalyst.
Modern Catalytic Systems:
-
Lewis Acid Catalysis: Lewis acids, such as Zirconium(IV) chloride (ZrCl₄) and Vanadium(III) chloride (VCl₃), activate the epoxide by coordinating to the oxygen atom.[6] This coordination polarizes the C-O bonds, making the epoxide a more potent electrophile and facilitating the ring-opening even with weakly nucleophilic anilines at ambient temperatures.[6]
-
Metal- and Solvent-Free Protocols: In a significant advancement for green chemistry, it has been demonstrated that simple organic acids, like acetic acid, can mediate the highly regioselective ring-opening of epoxides with amines.[8] This approach avoids the use of toxic metals and organic solvents, offering a more sustainable and cost-effective pathway.[8]
-
Biocatalysis: Enzymes, particularly lipases, have emerged as effective catalysts for epoxide aminolysis. For instance, Lipozyme TL IM can catalyze the reaction under continuous-flow conditions, providing excellent yields in a mild and environmentally benign manner.[1] This biocatalytic method capitalizes on the high selectivity of enzymes to produce β-amino alcohols efficiently.[1]
Caption: General mechanism of catalyzed epoxide ring-opening.
Experimental Protocol: Zirconium(IV) Chloride Catalyzed Ring-Opening of Styrene Oxide with Aniline
This protocol is adapted from the work of Venkateswarlu et al.[6]
-
Reaction Setup: To a solution of styrene oxide (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add aniline (1.2 mmol).
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄) (10 mol%) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure N-aryl aminoethanol.
Data Summary: Catalytic Ring-Opening of Epoxides with Anilines
| Catalyst System | Solvent | Temperature | Typical Yields | Key Advantages | Reference |
| ZrCl₄ | Acetonitrile | Room Temp. | Good to Excellent | High regioselectivity, mild conditions. | [6] |
| VCl₃ | Acetonitrile | Room Temp. | Very Good | Highly regioselective and anti-stereoselective. | [6] |
| Acetic Acid | Neat (Solvent-free) | 60 °C | High | Metal-free, environmentally benign. | [8] |
| Lipozyme TL IM | Methanol | 40 °C (Flow) | Excellent | Biocatalytic, mild, continuous process. | [1] |
| Graphene Oxide | Solvent-free | 60-80 °C | Good to Excellent | Metal-free, heterogeneous catalyst. | [9] |
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent a powerful and versatile platform for the formation of C-N bonds, providing access to N-aryl aminoethanols from readily available amino alcohols and aryl halides.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
Principle: The Ullmann condensation is a classic method for forming C-N bonds. Modern iterations have transformed this reaction from a process requiring harsh, high-temperature conditions to a mild, efficient, and highly functional group-tolerant methodology. The key to this evolution lies in the use of specific ligands that facilitate the catalytic cycle.
Expertise & Experience: The primary challenge in the Ullmann coupling of amino alcohols is achieving selective N-arylation over O-arylation. The choice of ligand and base is paramount in controlling this chemoselectivity. Ligands such as β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) or N-based ligands (e.g., diamines) accelerate the rate-limiting reductive elimination step from the copper(III) intermediate, allowing the reaction to proceed at or near room temperature.[10] Furthermore, the choice of base can dictate which nucleophile (the amine or the alcohol) is deprotonated, thereby directing the arylation to the desired site. For example, using NaOTMS has been shown to exclusively promote C-N coupling, overriding steric effects that might otherwise favor C-O coupling with other bases.[11] The low cost and stability of copper catalysts make this method particularly attractive for industrial-scale synthesis.[10]
Caption: Ligand-assisted Ullmann cross-coupling cycle.
Experimental Protocol: Copper-Catalyzed Room-Temperature N-Arylation
This protocol is based on the methodology developed by Klapars and Buchwald, adapted from related procedures.[10]
-
Reaction Setup: In a glovebox, add CuI (5 mol%), the ligand (e.g., indole-2-carboxylic acid, 10 mol%), and Cs₂CO₃ (2 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the β-amino alcohol (1.2 equivalents) and the aryl iodide (1 equivalent).
-
Solvent and Reaction: Add anhydrous DMSO as the solvent. Seal the vial and remove it from the glovebox. Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: After completion (monitored by GC-MS or LC-MS), dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Principle: The Buchwald-Hartwig amination is arguably one of the most powerful methods for C-N bond formation due to its broad substrate scope and high functional group tolerance. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of an aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl product.
Expertise & Experience: The success of this reaction is critically dependent on the choice of ligand, which is typically a bulky, electron-rich phosphine. These ligands promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[12] While highly effective for many amines, the direct coupling of unprotected amino alcohols can sometimes be challenging due to potential bidentate coordination to the palladium center, which can inhibit catalysis. However, sequential one-pot reactions or the use of specifically designed ligand systems can overcome this limitation, providing access to N-aryl-β-amino alcohols.[13] This method is often favored when dealing with complex substrates or when copper-based methods fail.[12]
Caption: The Buchwald-Hartwig catalytic cycle.
Reductive Amination: A Versatile and Convergent Strategy
Principle: Reductive amination is a robust and highly reliable method for forming C-N bonds by converting a carbonyl group into an amine. The process involves the initial reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[14][15]
Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[14][16] Their reduced reactivity, compared to reagents like NaBH₄, ensures that the carbonyl group has sufficient time to react with the amine to form the iminium intermediate before any significant reduction of the carbonyl occurs. The reaction is typically run under weakly acidic conditions, which are necessary to catalyze imine formation but not so acidic as to protonate and deactivate the starting amine.
Asymmetric & Biocatalytic Reductive Amination: For the synthesis of chiral amino alcohols, biocatalysis offers an unparalleled level of stereocontrol. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are classes of enzymes that can reduce a broad range of imines with exceptional enantioselectivity.[17][18] A one-pot, two-step enzymatic process can be designed where one enzyme (e.g., a lyase) first creates an α-hydroxy ketone, which is then subjected to asymmetric reductive amination by an IRED in the presence of an amine, yielding chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (ee).[18] This chemo-enzymatic approach provides a green, efficient, and highly selective route to valuable chiral building blocks.
Caption: Workflow for the synthesis of N-aryl aminoethanols via reductive amination.
Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
This is a general procedure adapted from standard literature methods.[19]
-
Reaction Setup: Dissolve the α-hydroxy ketone (1 equivalent) and the aryl amine (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the solution to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Data Summary: Comparison of Reductive Amination Methods
| Method | Reducing Agent / Catalyst | Selectivity | Conditions | Key Advantages | Reference |
| Chemical | NaBH(OAc)₃ | Good chemical selectivity | Mild, Room Temp. | Broad applicability, one-pot. | [14][19] |
| Chemical | NaBH₃CN | Good chemical selectivity | Mild, pH control needed | Tolerates many functional groups. | [14][15] |
| Biocatalytic | Imine Reductase (IRED) | Excellent enantioselectivity (>99% ee) | Aqueous buffer, mild temp. | Green, highly stereoselective. | [18] |
| Biocatalytic | Amine Dehydrogenase (AmDH) | Excellent enantioselectivity | Aqueous buffer, mild temp. | Access to small chiral amines. | [17] |
Emerging and Novel Methodologies
The field of synthetic chemistry is continually evolving, with new methodologies offering unprecedented efficiency and new avenues for bond formation.
-
Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. For the preparation of N-aryl amines, this strategy can enable the catalytic dehydrogenation of allylic amine precursors under exceptionally mild conditions.[20][21] The mechanism often involves a synergistic interplay of single-electron transfer (SET) and hydrogen-atom transfer (HAT) processes, providing a controlled route to aromatization.[20][22]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. A notable example is the transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water to furnish N-aryl β-amino alcohol derivatives.[23] This strategy allows for rapid construction of molecular complexity from simple building blocks.
-
Chemoenzymatic Cascades: These one-pot processes combine the best of both worlds: the unparalleled selectivity of biocatalysis and the broad reaction scope of chemical catalysis. For instance, an ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can catalyze the hydroamination of fumarate with an arylhydrazine, after which an acid-catalyzed intramolecular cyclization can occur in the same pot to yield complex heterocyclic structures.[24][25] This approach minimizes purification steps and improves overall process efficiency.
Conclusion and Future Outlook
The synthesis of N-aryl aminoethanols has progressed significantly, moving from classical, often harsh, methods to a suite of sophisticated and mild catalytic strategies. Modern advancements in copper- and palladium-catalyzed cross-coupling provide reliable and scalable routes with increasing control over chemoselectivity. Simultaneously, reductive amination, especially its biocatalytic variants using enzymes like IREDs, has set a new standard for the asymmetric synthesis of these crucial chiral building blocks.
Looking forward, the field will undoubtedly continue its trajectory towards greater sustainability and efficiency. The expansion of photocatalytic methods, the design of novel multi-component reactions, and the engineering of new enzymes for chemoenzymatic cascades will be at the forefront of this progress. These innovative approaches will not only simplify the synthesis of known N-aryl aminoethanol-containing drugs but will also empower chemists to explore novel chemical space, accelerating the discovery and development of future medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 13. Palladium-catalyzed sequential one-pot reaction of aryl bromides with O-homoallylhydroxylamines: synthesis of N-aryl-β-amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 18. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.rug.nl [research.rug.nl]
- 25. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-((3,5-Dimethoxyphenyl)amino)ethanol Derivatives
Foreword: The Rationale for a Focused Screening Cascade
In modern drug discovery, the journey from a novel chemical scaffold to a viable therapeutic candidate is a meticulously orchestrated process of elimination and characterization. The family of 2-((3,5-Dimethoxyphenyl)amino)ethanol derivatives presents a compelling starting point. This structure combines the 3,5-dimethoxyphenyl moiety, a feature present in compounds with known biological activities such as the tubulin inhibitor Combretastatin A-4, with a flexible aminoethanol side chain. This combination offers rich potential for diverse molecular interactions, making it a prime candidate for broad biological activity screening.
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade tailored to this specific chemical class. We will proceed from high-throughput primary assays designed for rapid identification of "hits" to more complex, mechanism-elucidating secondary assays. Our approach is grounded in the principle of a self-validating system: each step is designed not only to generate data but also to provide a rationale for proceeding to the next, more resource-intensive stage. We will explore the core methodologies for evaluating anticancer, antimicrobial, antioxidant, and anti-inflammatory potential, supplemented by computational approaches that can rationalize and predict biological activity.
Chapter 1: The Foundation - Synthesis of the Compound Library
Before any screening can commence, a diverse library of derivatives must be synthesized. The core structure allows for modification at several key positions, including the amino group and the hydroxyl group of the ethanol moiety, to explore the structure-activity relationship (SAR). A common synthetic approach involves the reductive amination of 3,5-dimethoxybenzaldehyde with various primary amines, followed by further derivatization.
A generalized synthetic scheme provides a roadmap for creating the necessary chemical diversity for a robust screening campaign.
Caption: Generalized synthetic route for the derivative library.
Chapter 2: Anticancer Activity Screening
The structural similarity to known antimitotic agents makes anticancer activity a primary hypothesis for this compound class. Our screening will begin with a broad cytotoxicity assay against a panel of human cancer cell lines, followed by more specific assays for promising candidates.
Primary Screening: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for initial high-throughput screening to assess a compound's effect on cell proliferation and viability.[1][2] Its underlying principle is the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, U-87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Derivative ID | A549 (Lung) IC₅₀ (µM)[3] | MCF-7 (Breast) IC₅₀ (µM)[4] | U-87 (Glioblastoma) IC₅₀ (µM)[1] |
| DMP-001 | 5.2 | 8.1 | 3.5 |
| DMP-002 | > 50 | 45.6 | > 50 |
| DMP-003 | 1.8 | 2.5 | 0.9 |
| Doxorubicin | 0.5 | 0.8 | 0.3 |
Compounds with low micromolar or nanomolar IC₅₀ values (e.g., DMP-003) are considered "hits" and are prioritized for secondary screening to determine their mechanism of action (e.g., apoptosis induction, cell cycle arrest, or tubulin polymerization inhibition).[5]
Chapter 3: Antimicrobial Activity Screening
The global challenge of antimicrobial resistance necessitates the search for novel chemical structures with antibacterial or antifungal properties.[6] The this compound scaffold can be efficiently screened for such activity.
Primary Screening: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours (48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
The antimicrobial activity is reported as the MIC value. Lower MIC values indicate higher potency.
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DMP-001 | > 128 | > 128 | 64 |
| DMP-002 | 16 | 32 | 16 |
| DMP-003 | 128 | > 128 | > 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Chapter 4: Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, making compounds with radical-scavenging abilities valuable.[1] Simple, rapid chemical assays are effective for initial screening of antioxidant potential.
Primary Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[7][8][9] The principle is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically.
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
Caption: Workflow for the DPPH radical scavenging assay.
The antioxidant activity is expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Derivative ID | DPPH Scavenging IC₅₀ (µg/mL) |
| DMP-001 | 15.8 |
| DMP-002 | 89.2 |
| DMP-003 | > 200 |
| Ascorbic Acid | 5.1 |
Chapter 5: Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in many diseases. Screening for compounds that can modulate inflammatory responses is a crucial area of drug discovery.[10][11] A common in vitro model uses macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Primary Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).[12] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control group and an LPS-only control group.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 2-((3,5-Dimethoxyphenyl)amino)ethanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide delineates a comprehensive, multi-tiered strategy for the systematic investigation of the mechanism of action of the novel small molecule, 2-((3,5-Dimethoxyphenyl)amino)ethanol. In the absence of direct literature, a primary hypothesis has been formulated based on structural analogy to known pharmacologically active agents. We posit that this compound functions as a modulator of adrenergic signaling pathways, a conjecture supported by the prevalence of the phenylethanolamine scaffold in adrenergic ligands. Concurrently, a secondary potential mechanism involving antioxidant activity, suggested by related 3,5-dimethoxyaniline derivatives, will be explored. This document provides a robust framework of detailed experimental protocols, from initial target screening to in-depth cellular and functional assays, designed to rigorously test these hypotheses and elucidate the compound's biological function.
Introduction: Deconstructing the Molecule and Formulating a Primary Hypothesis
The chemical architecture of this compound, featuring a phenylethanolamine core, is strongly suggestive of interaction with biogenic amine receptors. Specifically, this scaffold is a well-established pharmacophore for ligands of adrenergic receptors. A notable analogue, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, is the active metabolite of the α1-adrenergic agonist Midodrine, used clinically to treat hypotensive states.[1][2] Further research on derivatives of 2-amino-1-(2,5-dimethoxyphenyl)ethanol has revealed complex pharmacology, including both α-adrenergic agonism and antagonism, contingent on specific structural modifications.[3]
These precedents lead to our central hypothesis: This compound modulates adrenergic receptor activity. The 3,5-dimethoxy substitution pattern on the phenyl ring is predicted to be a key determinant of its binding affinity and selectivity across the various adrenergic receptor subtypes (α1, α2, β1, β2, β3).
Furthermore, studies on Schiff bases derived from 3,5-dimethoxyaniline have demonstrated notable antioxidant properties.[4] This raises a secondary, non-exclusive hypothesis: This compound may exert cellular effects through direct or indirect antioxidant activity.
This guide presents a logical workflow to systematically investigate these hypotheses, beginning with broad screening and progressively narrowing the focus to specific molecular interactions and their functional consequences.
Phase I: Primary Target Identification and Validation
The initial phase of our investigation is designed to ascertain whether this compound directly interacts with adrenergic receptors.
Radioligand Binding Assays: A Quantitative Assessment of Affinity
The foundational step is to quantify the binding affinity of the compound for a panel of human adrenergic receptors. This will be achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Acquire commercially available cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Culture cells to high density and harvest. Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and pellet the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand for the receptor subtype being tested (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: Wash the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation: Adrenergic Receptor Binding Affinity Profile
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| α1A | [3H]-Prazosin | |
| α1B | [3H]-Prazosin | |
| α1D | [3H]-Prazosin | |
| α2A | [3H]-Yohimbine | |
| α2B | [3H]-Yohimbine | |
| α2C | [3H]-Yohimbine | |
| β1 | [3H]-DHA | |
| β2 | [3H]-DHA | |
| β3 | [3H]-DHA |
Functional Assays: Differentiating Agonism from Antagonism
Once binding is confirmed, the functional consequence of this interaction must be determined. This involves assessing whether the compound activates (agonism) or blocks (antagonism) the receptor.
Experimental Workflow: Functional Characterization
Caption: Workflow for functional characterization of the compound.
Experimental Protocol: cAMP Accumulation Assay (for β-Adrenergic Receptors)
-
Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and culture overnight.
-
Assay: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: For agonist testing, add varying concentrations of this compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., isoproterenol).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: For agonist activity, plot cAMP concentration against the log of the compound concentration to determine EC50 and Emax. For antagonist activity, perform a Schild analysis to determine the pA2 value.
Phase II: Elucidating Downstream Signaling Pathways
Assuming the compound demonstrates activity at one or more adrenergic receptors, the next phase is to map its impact on the canonical downstream signaling cascades.
Signaling Pathway Overview
Caption: Canonical adrenergic receptor signaling pathways.
Western Blot Analysis of Key Signaling Nodes
To confirm pathway activation, we will use Western blotting to measure the phosphorylation status of key downstream effectors.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cultured cells (e.g., vascular smooth muscle cells for α1, cardiomyocytes for β1) with an effective concentration of this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-CREB, p-PKC). Subsequently, strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Data Presentation: Phospho-Protein Activation Profile
| Target Protein | Treatment | Fold Change vs. Vehicle Control |
| p-ERK | Compound X (1 µM) | |
| p-CREB | Compound X (1 µM) | |
| p-PKC | Compound X (1 µM) |
Phase III: Investigating Antioxidant Properties
This phase will run in parallel with the adrenergic receptor investigation to assess the compound's potential antioxidant activity.
In Vitro Radical Scavenging Assays
We will begin with cell-free assays to determine if the compound can directly scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Assay Setup: In a 96-well plate, add a standard solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Addition: Add various concentrations of this compound to the wells. Include ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a plate reader. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Cellular Antioxidant Activity Assay
To determine if the compound has antioxidant effects in a cellular context, we will measure its ability to counteract induced oxidative stress.
Experimental Protocol: Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Culture and Loading: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a black-walled, clear-bottom 96-well plate. Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Induce ROS production by adding an oxidizing agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Data Analysis: Compare the rate of fluorescence increase in compound-treated cells to that in vehicle-treated cells to determine the extent of ROS inhibition.
Conclusion and Future Directions
This technical guide outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed experiments will systematically determine its affinity and functional activity at adrenergic receptors, map the downstream signaling consequences, and evaluate its potential antioxidant properties. The results of these studies will provide a comprehensive understanding of the compound's molecular pharmacology and pave the way for further preclinical development, including in vivo efficacy and safety studies. A definitive understanding of its mechanism is paramount for identifying its therapeutic potential and advancing it through the drug development pipeline.
References
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential pharmacological targets for 2-((3,5-Dimethoxyphenyl)amino)ethanol
An In-Depth Technical Guide to Investigating the Pharmacological Targets of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Foreword: From Structure to Function
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is one of systematic investigation. For this compound, a molecule with a distinct substitution pattern on its phenyl ring and a flexible ethanolamine side chain, the immediate question for any drug development professional is: "What are its biological targets?" This guide is structured to answer that question, providing a strategic and experimentally robust framework for target identification and validation. As a senior application scientist, my approach is not to provide a rigid protocol but to illuminate a logical pathway of inquiry, where each step builds upon the last, from computational prediction to empirical validation.
Part 1: Initial Structural Assessment and Target Prioritization
The structure of this compound provides immediate clues to its potential pharmacological profile. The molecule can be deconstructed into two key pharmacophoric elements: the 3,5-dimethoxyphenyl group and the aminoethanol side chain . This pattern is reminiscent of several classes of known bioactive compounds, allowing us to form initial hypotheses.
-
The Dimethoxyphenyl Moiety: The presence and position of methoxy groups on a phenyl ring are critical determinants of interaction with biogenic amine receptors. Specifically, compounds with a 2,5-dimethoxy substitution pattern are well-documented ligands for serotonergic and adrenergic receptors.[1][2][3] While the subject molecule has a 3,5-substitution, this structural alert strongly suggests that monoamine receptors should be a primary area of investigation.
-
The Ethanolamine Side Chain: The ethanolamine scaffold is a component of numerous endogenous molecules and drugs.[4][5] It is a key building block for phospholipids like phosphatidylethanolamine (PE) and can influence cellular processes such as membrane structure and signaling.[6] Its presence in our molecule of interest suggests potential interactions with enzymes involved in lipid metabolism or with receptors that recognize this flexible, polar side chain.
Based on these structural features, we can prioritize the following potential target classes for investigation:
-
Adrenergic Receptors: The structural similarity to 2-amino-1-(2,5-dimethoxyphenyl)ethanol, the active metabolite of the α1-adrenergic agonist midodrine, makes adrenergic receptors, particularly the alpha subtypes, a high-priority target class.[7][8]
-
Serotonin (5-HT) Receptors: The extensive pharmacology of dimethoxyphenethylamines (the "2C-X" family) at 5-HT2A, 5-HT2B, and 5-HT2C receptors indicates a high probability of interaction.[1][2][3][9]
-
Monoamine Transporters: The core phenethylamine-like structure suggests a potential for interaction with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
-
Enzymes of Phospholipid Metabolism: The ethanolamine moiety could direct the molecule towards enzymes in the Kennedy pathway, which synthesizes PE.[6]
Part 2: A Step-by-Step Guide to Target Identification and Validation
This section outlines a comprehensive workflow, beginning with computational approaches to generate hypotheses and progressing to rigorous in vitro validation. The rationale behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.
Section 2.1: In Silico Target Prediction: The Hypothesis Generation Phase
Before committing to resource-intensive wet-lab experiments, a computational approach is invaluable for refining our target list and predicting potential interactions.[10][11][12] This is a cost-effective strategy to cast a wide net and identify the most promising candidates for experimental validation.[13][14]
-
Rationale: This method operates on the principle that structurally similar molecules are likely to have similar biological activities. We will screen our query molecule against large databases of compounds with known biological targets.
-
Step 1: 2D and 3D Molecular Representation. Generate a high-quality 3D conformation of this compound using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Step 2: Database Selection. Choose relevant databases containing ligand-target information, such as ChEMBL, PubChem BioAssay, and BindingDB.
-
Step 3: Similarity Search. Perform a 2D similarity search (e.g., using Tanimoto coefficients on molecular fingerprints) and a 3D shape-based screening against the selected databases.
-
Step 4: Analysis of Hits. Analyze the top-ranking hits. A high density of hits for a particular target class (e.g., α1-adrenergic receptors) provides strong evidence for that being a potential target of our query molecule.
-
Rationale: If high-resolution crystal structures of potential targets are available, we can computationally "dock" our molecule into the binding site to predict binding affinity and pose. This is particularly useful for our prioritized targets like adrenergic and serotonin receptors.
-
Step 1: Target Structure Preparation. Obtain crystal structures of our high-priority targets (e.g., human α1A-adrenergic receptor, human 5-HT2A receptor) from the Protein Data Bank (PDB). Prepare the structures by adding hydrogens, removing water molecules, and defining the binding pocket.
-
Step 2: Ligand Preparation. Prepare the 3D structure of this compound, ensuring correct protonation states at physiological pH.
-
Step 3: Molecular Docking. Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared receptor structures.
-
Step 4: Scoring and Analysis. Analyze the docking scores, which estimate the binding free energy. A lower (more negative) score indicates a more favorable interaction. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, aromatic interactions) are plausible.
Caption: Workflow for in silico target prediction.
Section 2.2: In Vitro Target Validation: Experimental Confirmation
Computational predictions are hypotheses that must be tested experimentally. The following protocols are designed to confirm direct binding to our prioritized targets and to characterize the functional consequences of that binding.
-
Rationale: These assays provide a direct measure of the affinity (Ki) of our compound for a specific receptor. This is the gold standard for confirming a direct interaction.
-
Step 1: Preparation of Materials.
-
Source cell membranes expressing the human receptor of interest (e.g., α1A-adrenergic, 5-HT2A) from a commercial vendor or prepare them in-house from transfected cell lines.
-
Obtain a suitable radioligand for each target (e.g., [3H]prazosin for α1 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Prepare a stock solution of this compound and perform serial dilutions to create a concentration range spanning at least 6 orders of magnitude (e.g., 1 pM to 10 µM).
-
-
Step 2: Assay Setup. In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Step 3: Incubation and Termination. Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Step 4: Scintillation Counting. Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Step 5: Data Analysis. Subtract non-specific binding from all other measurements. Plot the percent specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| Human α1A-Adrenergic | [3H]prazosin | 85 |
| Human α1B-Adrenergic | [3H]prazosin | 250 |
| Human α1D-Adrenergic | [3H]prazosin | 400 |
| Human 5-HT2A | [3H]ketanserin | 120 |
| Human 5-HT2C | [3H]mesulergine | 950 |
| Human SERT | [3H]citalopram | >10,000 |
-
Rationale: Binding does not reveal function. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are essential to determine the compound's effect on receptor signaling.
-
Step 1: Cell Line Selection. Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest. The choice of cell line and assay format depends on the receptor's signaling pathway (e.g., Gq, Gs, Gi).
-
Step 2: Agonist Mode Assay.
-
Plate the cells and allow them to adhere.
-
Add increasing concentrations of this compound.
-
Measure the downstream signaling response. For Gq-coupled receptors (like α1 and 5-HT2A), this is typically a measurement of intracellular calcium mobilization using a fluorescent dye like Fura-2 or a BRET/FRET-based biosensor.
-
Plot the response against the log concentration to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
-
Step 3: Antagonist Mode Assay.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration (typically the EC80) of a known agonist for the receptor.
-
Measure the signaling response. A decrease in the agonist-induced signal indicates antagonism.
-
Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50, which can be converted to a Kb value using the Schild equation.
-
Caption: Workflow for in vitro target validation.
Part 3: Conclusion and Path Forward
This guide provides a structured, multi-faceted approach to elucidating the pharmacological targets of this compound. By integrating computational predictions with gold-standard in vitro assays, researchers can efficiently and accurately build a comprehensive pharmacological profile of this novel compound. The initial analysis strongly suggests that the most fruitful avenues of investigation will be the adrenergic and serotonergic receptor systems. Successful validation and characterization of these interactions will be the critical first step in understanding the therapeutic potential and safety profile of this molecule, paving the way for more advanced preclinical studies.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at… [ouci.dntb.gov.ua]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of 2-((3,5-Dimethoxyphenyl)amino)ethanol Receptor Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico analysis of the binding of 2-((3,5-dimethoxyphenyl)amino)ethanol to its putative receptor targets. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust workflow from initial target identification to the nuanced analysis of binding thermodynamics and kinetics. By integrating established computational techniques, this guide underscores the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to understanding small molecule-receptor interactions at an atomic level.
Introduction: The Rationale for In Silico Investigation
The compound this compound, with its distinct chemical motifs, presents a compelling case for computational investigation. Its structural similarity to known pharmacophores suggests potential interactions with various receptor families, particularly G protein-coupled receptors (GPCRs) that are central to a multitude of physiological processes. In silico modeling offers a powerful, resource-efficient avenue to explore these potential interactions, providing predictive insights that can guide and prioritize subsequent experimental validation.
This guide will navigate the multifaceted process of computational receptor binding analysis, emphasizing not just the "how" but, more critically, the "why" behind each step. We will explore a logical progression of techniques, from broad, predictive screening to high-resolution simulations that elucidate the subtle dynamics of the binding event.
The In Silico Workflow: A Holistic Approach
A successful in silico investigation is not a linear path but rather an iterative cycle of prediction, refinement, and analysis. The workflow presented here is designed to be both comprehensive and adaptable, allowing for adjustments based on emerging data.
Caption: Overall workflow for in silico receptor binding analysis.
Phase 1: Target Identification and Structure Preparation
The initial phase of our investigation focuses on identifying the most probable biological targets for this compound and preparing the necessary molecular structures for subsequent computational analysis.
Ligand-Based Target Prediction
In the absence of experimental data, we can leverage the principle of chemical similarity to predict potential protein targets. Tools like SwissTargetPrediction utilize vast databases of known ligand-receptor interactions to forecast the most likely targets for a novel compound.[1][2]
Protocol: Target Prediction with SwissTargetPrediction
-
Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated using chemical drawing software or from databases like PubChem.
-
Web Server Submission: Navigate to the SwissTargetPrediction web server.[2] Paste the SMILES string into the query field.
-
Organism Selection: Select the target organism (e.g., Homo sapiens).
-
Prediction Execution: Initiate the prediction process.
-
Results Analysis: The output will be a ranked list of potential protein targets with associated probabilities.[3] Prioritize targets with high probability scores, particularly those belonging to pharmacologically relevant families such as GPCRs (e.g., adrenergic, dopamine, and serotonin receptors).[4][5][6][7][8][9]
Receptor Structure Acquisition and Preparation
Once a set of high-probability targets is identified, the next step is to obtain their three-dimensional structures. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures. In cases where an experimental structure is unavailable, high-quality predictive models can be generated using tools like AlphaFold.[10][11][12]
Protocol: Receptor Structure Preparation
-
Structure Retrieval:
-
PDB: Search the PDB using the UniProt ID or name of the target receptor. Select a high-resolution crystal or cryo-EM structure, preferably in complex with a ligand similar to the query molecule.
-
AlphaFold: If a suitable experimental structure is not available, use the AlphaFold Protein Structure Database to retrieve the predicted structure.[11] Note the per-residue confidence score (pLDDT) and Predicted Aligned Error (PAE) to assess the model's quality.[10][11]
-
-
Structural Cleaning (Using software like PyMOL or Chimera):
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[13]
-
Inspect the structure for missing residues or atoms and use modeling tools to repair them.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in experimental structures.
-
Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically ~7.4).
-
Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM).[14]
-
Ligand Preparation
The 3D structure of this compound must also be prepared for docking and simulation.
Protocol: Ligand Preparation
-
3D Structure Generation: Convert the 2D representation (e.g., from SMILES) into a 3D structure using a molecular editor.
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the ligand's 3D structure using a suitable force field (e.g., MMFF94). This process relieves any steric strain and finds a low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges for the ligand. Gasteiger charges are a common choice for initial docking studies.[13]
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.
Phase 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is a powerful tool for rapidly screening potential binding modes and identifying key intermolecular interactions.
Caption: The molecular docking workflow.
Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking. It employs a sophisticated gradient optimization method in its search for the best binding pose.
Protocol: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[16]
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the putative binding site on the receptor.[16] If the binding site is unknown, the grid box can be set to cover the entire protein (blind docking).
-
Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execution: Run the AutoDock Vina executable with the configuration file as input.
-
Output Analysis: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[15] The more negative the score, the stronger the predicted binding.
Analysis of Docking Results
The output from a docking simulation provides a wealth of information that requires careful interpretation.
-
Binding Affinity: This score provides a quantitative estimate of the binding strength. It is useful for comparing the binding of different ligands to the same receptor or the binding of the same ligand to different receptors.
-
Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.
-
Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are key to the stability of the complex.
Table 1: Example Docking Results for this compound
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Adrenergic Receptor α1A | -8.5 | Asp106, Phe288, Trp102 | Hydrogen bond, Pi-Pi stacking |
| Dopamine Receptor D2 | -7.9 | Ser193, Phe389, His393 | Hydrogen bond, Hydrophobic |
| Serotonin Receptor 5-HT1A | -8.2 | Asp116, Phe361, Tyr390 | Hydrogen bond, Pi-cation |
Phase 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the time-evolution of the system at an atomic level.[17] This provides insights into the stability of the binding pose, the role of solvent, and the conformational changes in both the ligand and the receptor upon binding.
Setting up an MD Simulation with GROMACS
GROMACS is a versatile and high-performance software package for performing MD simulations.[18][19]
Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Complex Formation: Create a single PDB file containing the receptor and the top-ranked ligand pose from docking.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER99sb-ILDN for the protein, GAFF for the ligand).
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).[20]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.[20]
-
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[20]
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.[21]
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The restraints on the protein and ligand are gradually released during this phase.[21]
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
Analysis of MD Trajectories
The trajectory files from the production MD run can be analyzed to extract a wide range of information.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values can indicate regions of high flexibility.
-
Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.
-
Principal Component Analysis (PCA): Identify the dominant modes of motion in the system.
Phase 4: Binding Free Energy Calculations
While docking scores provide a rapid estimate of binding affinity, more rigorous methods can be employed to calculate the binding free energy from MD simulation trajectories.
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding.[22] They calculate the free energy of the complex, the free receptor, and the free ligand, and then take the difference.
Equation: Binding Free Energy Calculation
ΔGbind = Gcomplex - (Greceptor + Gligand)
Each free energy term is composed of:
-
Molecular Mechanics Energy (EMM): Internal energy, van der Waals interactions, and electrostatic interactions.
-
Solvation Free Energy (Gsolv): The energy required to transfer the molecule from a vacuum to the solvent. This has a polar component (calculated using Poisson-Boltzmann or Generalized Born models) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
Entropic Contribution (-TΔS): The change in entropy upon binding. This is the most computationally expensive term to calculate and is sometimes omitted for relative comparisons.
Table 2: Example Binding Free Energy Components (kcal/mol)
| Component | Receptor | Ligand | Complex | ΔGbind |
| Evdw | - | - | -105.2 | |
| Eelec | - | - | -45.8 | |
| Gpolar | - | - | 110.5 | |
| Gnonpolar | - | - | -12.3 | |
| Total | -52.8 |
Conclusion: Synthesizing In Silico Evidence
The in silico modeling workflow detailed in this guide provides a powerful and systematic approach to investigating the receptor binding of this compound. By combining ligand-based target prediction, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed, atomic-level hypotheses about the compound's mechanism of action. It is imperative to remember that these computational predictions are not a substitute for experimental validation but rather a crucial tool for guiding and rationalizing experimental design. The insights gained from these in silico studies can significantly accelerate the drug discovery and development process.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 9. The serotonin receptors [biopsychiatry.com]
- 10. AlphaFold - Wikipedia [en.wikipedia.org]
- 11. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 12. AlphaFold - Google DeepMind [deepmind.google]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 20. compchems.com [compchems.com]
- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 22. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of 2-((3,5-Dimethoxyphenyl)amino)ethanol: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity assessment of the novel chemical entity, 2-((3,5-Dimethoxyphenyl)amino)ethanol. In the absence of direct toxicological data for this compound, this document outlines a tiered, integrated testing strategy employing in silico, in vitro, and targeted in vivo methodologies. The proposed workflow is designed to efficiently characterize the potential hazards of this molecule, providing critical data for early-stage drug development and risk assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically sound and ethically responsible approach to evaluating the safety profile of new chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear roadmap for data interpretation and decision-making.
Introduction and Compound Profile
This compound is a novel aromatic ethanolamine. Its chemical structure, featuring a dimethoxyphenyl ring linked to an ethanolamine side chain, suggests potential biological activity. However, this same structure also raises questions about its potential toxicity, drawing parallels to known toxicophores and structurally related compounds. A thorough preliminary toxicity assessment is therefore a critical step in its development pathway.
Chemical Structure:
Physicochemical Properties (Predicted):
Due to the novelty of this compound, experimental physicochemical data is scarce. Computational predictions, however, provide initial estimates crucial for designing toxicological assays.
| Property | Predicted Value | Significance in Toxicology |
| Molecular Weight | 197.23 g/mol | Influences absorption and distribution. |
| LogP | 1.40 | Indicates potential for membrane permeability. |
| pKa | ~9.5 (amine), ~14.5 (hydroxyl) | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |
| Water Solubility | Predicted to be soluble | Important for formulation and exposure routes in testing. |
A Tiered Approach to Toxicity Assessment
A tiered approach to toxicity testing is a strategic and ethical imperative, minimizing animal use while maximizing data generation. This guide proposes a three-tiered strategy, beginning with computational and in vitro methods, and progressing to more complex in vivo studies only as necessary.
Caption: A three-tiered approach for the preliminary toxicity assessment of novel compounds.
Tier 1: In Silico and High-Throughput In Vitro Screening
The initial tier focuses on rapid, cost-effective methods to identify potential toxicological liabilities.
In Silico Toxicity Prediction
Computational toxicology leverages extensive databases and algorithms to predict the toxicity of a chemical based on its structure.[1][2] This is a crucial first step to flag potential hazards and guide subsequent experimental work.
Methodology:
Utilize a battery of Quantitative Structure-Activity Relationship (QSAR) and expert rule-based models to predict a range of toxicological endpoints.[2][3]
Recommended Endpoints for Prediction:
-
Mutagenicity: Ames test prediction (Salmonella typhimurium and E. coli strains).
-
Carcinogenicity: Rodent carcinogenicity prediction.
-
Hepatotoxicity: Prediction of drug-induced liver injury.
-
Cardiotoxicity: hERG channel inhibition prediction.
-
Acute Oral Toxicity: LD50 prediction.
Data Interpretation:
Positive predictions from multiple models for a specific endpoint should be considered a higher priority for experimental verification.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for assessing a compound's ability to cause cell death.[4][5][6] A panel of cell lines, including both cancerous and non-cancerous human cells, should be employed to identify potential cell-type specific toxicity.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7][8]
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. Include vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Protocol: LDH Release Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9][10]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells) and determine the EC50 value.
Data Presentation:
| Assay | Cell Line | 24h IC50/EC50 (µM) | 48h IC50/EC50 (µM) |
| MTT | HepG2 | ||
| MTT | HEK293 | ||
| LDH | HepG2 | ||
| LDH | HEK293 |
In Vitro Genotoxicity Screening
Genotoxicity assays are critical for identifying compounds that can damage genetic material, a key initiating event in carcinogenesis.[11][12][13]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical mutagens.[14]
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Tier 2: Focused In Vitro Mechanistic Studies
If Tier 1 results indicate potential toxicity, Tier 2 studies are initiated to investigate the underlying mechanisms.
Cardiotoxicity Assessment: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16]
Experimental Protocol: Automated Patch Clamp
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp.[15]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[17][18]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Current Measurement: Measure the hERG tail current in the presence and absence of the compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Caption: Workflow for the automated patch-clamp hERG assay.
Mechanistic Cytotoxicity Studies
To further understand the nature of cytotoxicity observed in Tier 1, assays to differentiate between apoptosis and necrosis can be employed.
Recommended Assays:
-
Caspase-3/7 Activation Assay: Measures the activity of key executioner caspases in apoptosis.
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
Tier 3: Targeted In Vivo Studies
Should in vitro data raise significant concerns that cannot be addressed through further in vitro work, limited and ethically reviewed in vivo studies may be warranted.
Acute Oral Toxicity (OECD 423/425)
The primary goal of this study is to determine the acute toxicity of the compound after a single oral dose and to obtain information on its potential health hazards.[19][20] The Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) are recommended as they use fewer animals than the traditional LD50 test (OECD 401, now rescinded).[21][22]
Experimental Protocol (Adapted from OECD 425):
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of this compound. The initial dose is selected based on in silico predictions and in vitro data.
-
Dose Adjustment: The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Observation: Observe animals for at-least 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[21][23]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Discussion and Risk Assessment
The culmination of this tiered assessment is a comprehensive risk assessment. The data from in silico, in vitro, and, if necessary, in vivo studies must be integrated to form a cohesive picture of the toxicological profile of this compound.
Key Considerations:
-
Structure-Activity Relationships: Compare the toxicity profile with that of structurally related compounds such as other dimethoxyphenyl derivatives and ethanolamines. Ethanolamines, for instance, are known to cause skin and eye irritation and, at high concentrations, can affect the central nervous system.[24][25][26][27][28]
-
Dose-Response Relationships: The dose at which toxic effects are observed is critical for determining a potential safe exposure level.
-
Translational Relevance: The predictivity of in vitro and in silico models for human toxicity should be critically evaluated.
Conclusion
This technical guide has outlined a systematic and evidence-based approach for the preliminary toxicity assessment of this compound. By employing a tiered strategy that prioritizes in silico and in vitro methods, a robust initial safety profile can be established in a resource-efficient and ethically responsible manner. The findings from this assessment will be instrumental in guiding the future development of this compound.
References
- 1. pozescaf.com [pozescaf.com]
- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. criver.com [criver.com]
- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. jmg.bmj.com [jmg.bmj.com]
- 14. academic.oup.com [academic.oup.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. umwelt-online.de [umwelt-online.de]
- 24. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cir-safety.org [cir-safety.org]
- 26. nj.gov [nj.gov]
- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 28. Ethanolamine - IDLH | NIOSH | CDC [cdc.gov]
The Architecture of Discovery: A Technical Guide to Novel Adrenergic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenergic receptors, a critical family of G protein-coupled receptors (GPCRs), are central to a vast array of physiological processes and represent a highly valuable class of drug targets.[1][2][3] The discovery of novel ligands for these receptors is a cornerstone of therapeutic innovation for conditions ranging from cardiovascular diseases to respiratory disorders.[1][3][4][5] This in-depth technical guide provides a comprehensive framework for the modern discovery of adrenergic receptor ligands. Moving beyond a mere recitation of protocols, this document delves into the strategic rationale behind experimental design, emphasizing the integration of computational and experimental methodologies to create a self-validating discovery engine. We will explore the intricacies of target validation, navigate the diverse landscape of screening paradigms, and illuminate the path of lead optimization, with a special focus on the emerging concepts of biased agonism and allosteric modulation.
Foundational Principles: Understanding the Adrenergic Receptor Landscape
The journey to discovering novel ligands begins with a deep appreciation of the target class. Adrenergic receptors are classified into two main families, α and β, each comprising multiple subtypes (α1A, α1B, α1D; α2A, α2B, α2C; β1, β2, β3).[3][6] This subtype diversity is the basis for the targeted therapeutic effects and potential side effects of adrenergic drugs.[2][3]
Signaling Paradigms: Beyond Simple Agonism and Antagonism
Historically, adrenergic receptor signaling was viewed through the lens of a binary switch: agonists activate, and antagonists block. However, our understanding has evolved to embrace a more nuanced reality.
-
Canonical G Protein-Dependent Signaling: Upon agonist binding, adrenergic receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins.[7][8] The specific G protein coupled (Gs, Gi/o, Gq/11) dictates the downstream second messenger cascade (e.g., cAMP, IP3, DAG), initiating the cellular response.[6][7]
-
Non-Canonical β-Arrestin-Mediated Signaling: Beyond G protein activation, agonist-bound receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[8] This interaction not only desensitizes the G protein response but also initiates a distinct wave of signaling, often involving pathways like the mitogen-activated protein kinase (MAPK) cascade.[4][8]
-
Biased Agonism: The realization that a ligand can preferentially activate one signaling pathway over another has given rise to the concept of "biased agonism" or "functional selectivity".[4][5][9] A biased agonist might, for instance, potently activate the G protein pathway while having minimal effect on β-arrestin recruitment, or vice-versa.[4][5][10] This opens up exciting possibilities for designing drugs with improved therapeutic windows and reduced side effects.[4][5]
Signaling Pathways of Adrenergic Receptors
Caption: Overview of canonical and non-canonical adrenergic receptor signaling pathways.
The Modern Discovery Workflow: An Integrated Approach
The contemporary paradigm for discovering novel adrenergic receptor ligands is a synergistic interplay of computational and experimental methodologies. This integrated workflow accelerates the discovery process and enhances the quality of candidate molecules.
Integrated Drug Discovery Workflow
Caption: A streamlined workflow for modern adrenergic receptor ligand discovery.
Target Validation and Assay Development
Before embarking on a large-scale screening campaign, it is imperative to establish a robust and physiologically relevant assay system. The choice of cell line, receptor expression level, and assay technology can profoundly impact the outcome of the screen.
Key Considerations for Assay Development:
| Parameter | Rationale and Importance |
| Cell Line Selection | Choose a cell line with low to no endogenous expression of the target receptor to minimize background noise. Engineered cell lines (e.g., CHO, HEK293) with stable receptor expression are often preferred. |
| Receptor Expression Level | Optimize receptor expression to a level that provides a sufficient signal window without causing constitutive activity or altering the pharmacological profile of the receptor. |
| Assay Format | Select an assay format that is amenable to high-throughput screening (HTS) and reflects the desired signaling pathway (e.g., cAMP accumulation for Gs-coupled receptors, calcium flux for Gq-coupled receptors). |
| Reference Compounds | Utilize well-characterized agonists and antagonists to validate the assay performance, including potency (EC50/IC50) and efficacy. |
High-Throughput Screening (HTS)
HTS remains a cornerstone of hit identification, enabling the rapid screening of large compound libraries.[11] For adrenergic receptors, both biochemical and cell-based assays are employed.
Common HTS Assay Formats for Adrenergic Receptors:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding | Measures the displacement of a radiolabeled ligand from the receptor by test compounds.[12][13] | Direct measure of binding affinity, highly sensitive, and well-established.[13][14] | Requires handling of radioactive materials, may not distinguish between agonists and antagonists. |
| cAMP Accumulation | Measures the intracellular concentration of cyclic AMP, a second messenger for Gs- and Gi-coupled receptors. | Functional readout, can identify agonists and antagonists. | Indirect measure of receptor activation, may miss compounds with biased activity. |
| Calcium Flux | Measures changes in intracellular calcium levels, a hallmark of Gq-coupled receptor activation. | Functional readout, amenable to high-throughput fluorescence-based detection. | Not suitable for Gs- or Gi-coupled receptors without engineered coupling. |
| β-Arrestin Recruitment | Measures the translocation of β-arrestin to the activated receptor. | Directly assesses a key non-canonical signaling pathway, useful for identifying biased ligands.[4] | May require specialized reporter systems (e.g., BRET, FRET). |
Structure-Based Drug Design (SBDD) and Virtual Screening
The increasing availability of high-resolution crystal structures of adrenergic receptors has revolutionized ligand discovery.[7][15][16][17] SBDD leverages this structural information to design and identify novel ligands with improved potency and selectivity.[1][15][16][18]
Virtual Screening Protocol:
-
Receptor Preparation: Obtain a high-quality crystal structure of the target adrenergic receptor. If a crystal structure is unavailable, a homology model can be generated based on a related template.[19][20]
-
Binding Site Definition: Identify and characterize the orthosteric (endogenous ligand binding) or an allosteric binding pocket.
-
Compound Library Preparation: Prepare a large, diverse library of 3D compound structures.
-
Molecular Docking: Computationally dock the compound library into the defined binding site, scoring and ranking the compounds based on their predicted binding affinity and interactions.[21][22][23]
-
Hit Selection and Experimental Validation: Select a subset of high-ranking compounds for experimental testing in binding and functional assays.[22]
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach that screens low molecular weight compounds ("fragments") for weak but efficient binding to the target receptor.[11] These fragment hits then serve as starting points for chemical elaboration into more potent lead compounds.[11][24]
FBDD Workflow:
-
Fragment Library Screening: Screen a library of fragments using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography.[11]
-
Hit Validation: Validate the binding of fragment hits using orthogonal methods.
-
Structure-Guided Elaboration: Obtain the crystal structure of the receptor-fragment complex to guide the chemical synthesis of more potent analogs.
-
Iterative Optimization: Synthesize and test new compounds, iteratively improving their affinity and other drug-like properties.
Hit-to-Lead and Lead Optimization: Crafting a Preclinical Candidate
Once a set of "hits" has been identified, the next critical phase is to optimize these molecules into preclinical candidates with the desired pharmacological and pharmacokinetic properties.[25][26]
Pharmacological Characterization
A comprehensive pharmacological workup is essential to understand the mechanism of action of the lead compounds.
Essential In Vitro Assays for Lead Characterization:
| Assay | Purpose |
| Radioligand Competition Binding | Determines the binding affinity (Ki) of the compound for the target receptor and its selectivity against other adrenergic receptor subtypes.[11][24] |
| Functional Agonist/Antagonist Assays | Determines the potency (EC50) and efficacy of agonists, and the potency (IC50) of antagonists. Assays should be performed for both G protein and β-arrestin pathways to assess biased agonism.[11][24] |
| Kinetic Binding Assays | Measures the association (kon) and dissociation (koff) rates of the compound, which can influence its duration of action in vivo. |
| Off-Target Screening | Screens the compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target liabilities. |
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the adrenergic receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer containing a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, [125I]-cyanopindolol for β receptors).
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Incubation: Incubate the membranes, radioligand, and test compound at various concentrations until equilibrium is reached.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Lead Optimization Strategies
The goal of lead optimization is to systematically modify the chemical structure of a lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[25][26]
Common Lead Optimization Strategies:
| Strategy | Description |
| Functional Group Modification | Adding, removing, or modifying functional groups to enhance interactions with the receptor or improve physicochemical properties.[25] |
| Isosteric Replacement | Replacing a functional group with another that has similar steric and electronic properties to fine-tune activity or metabolic stability.[26] |
| Scaffold Hopping | Replacing the core chemical scaffold of the lead compound with a novel one while retaining key pharmacophoric features.[26] |
| Structure-Based Design | Utilizing receptor-ligand crystal structures to guide the design of modifications that enhance binding affinity and selectivity.[25] |
The Frontier: Allosteric Modulation and Future Directions
While the majority of adrenergic drugs target the orthosteric binding site, there is growing interest in the discovery of allosteric modulators.[18] These molecules bind to a topographically distinct site on the receptor, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[18][27]
The future of adrenergic receptor ligand discovery will likely involve a greater integration of machine learning and artificial intelligence to analyze vast datasets and predict the properties of novel compounds.[28][29][30] Furthermore, a deeper understanding of the structural basis of biased agonism and allosteric modulation will undoubtedly pave the way for the next generation of highly specific and effective adrenergic therapeutics.[31]
References
- 1. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Adrenergic Receptors In Disease and Drug Discovery [lubio.ch]
- 4. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism at β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmj.com [bmj.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-based drug design for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Ligand Binding to GPCRs Through Computational Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of high affinity ligands for β2-adrenergic receptor through pharmacophore-based high-throughput virtual screening and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. pnas.org [pnas.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Trends in application of advancing computational approaches in GPCR ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches | MDPI [mdpi.com]
- 31. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: A Robust HPLC Method for Purity Analysis of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities and degradation products of 2-((3,5-Dimethoxyphenyl)amino)ethanol. The methodology utilizes reversed-phase chromatography with gradient elution and UV detection, providing excellent resolution, peak shape, and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and quality control of this compound and its derivatives.
Scientific Rationale and Method Development Strategy
The analyte, this compound, is a moderately polar aromatic amine. The successful development of a purity assay by HPLC hinges on a systematic approach that considers the physicochemical properties of the analyte.
-
Chromatographic Mode Selection: Reversed-phase liquid chromatography (RP-LC) is the chosen mode due to its versatility and suitability for separating compounds of moderate polarity.[1] In RP-LC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, or the hydrophobic portions of molecules, interact with the stationary phase, and their retention is modulated by the composition of the mobile phase.[1]
-
Analyte Characteristics:
-
Aromatic Moiety: The dimethoxyphenyl group contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice. The expected maximum absorbance (λmax) for such a substituted benzene ring is typically in the 270-280 nm range.
-
Amino Group: The secondary amine is basic and can exist in a protonated (charged) or neutral form depending on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, it is critical to control the ionization state. By using a buffered mobile phase with a pH well below the pKa of the amine (typically pKa ~9-10), the amine will be consistently protonated. An acidic pH (e.g., pH 3.0) is ideal for this purpose.
-
Polarity: The presence of both a hydroxyl (-OH) and an amino (-NH-) group imparts significant polarity to the molecule. This can sometimes lead to poor retention on traditional C18 columns, especially with highly aqueous mobile phases.[2][3] However, the aromatic ring provides sufficient hydrophobicity for good interaction with a C18 stationary phase.
-
-
Method Optimization: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), was selected. This approach ensures that highly polar, early-eluting impurities are well-retained and separated, while more non-polar, late-eluting impurities are efficiently eluted from the column in a reasonable timeframe, leading to sharp peaks and improved sensitivity.
This method is designed to be compliant with the principles of analytical procedure validation outlined in major pharmacopoeias and regulatory guidelines.[4][5][6][7]
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC H-Class)
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing (e.g., Empower 3, Chromeleon).
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade or higher)
-
Potassium Phosphate Monobasic (KH₂PO₄) (ACS grade or higher)
-
Phosphoric Acid (H₃PO₄) (85%, ACS grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ACE Excel 5 C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or λmax determined from PDA) |
| Run Time | 25 minutes |
Table 1: Summary of HPLC Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program.
Experimental Protocols
Preparation of Solutions
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with 85% Phosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
Diluent:
-
A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is used as the diluent.
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to volume with Diluent and mix well.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Reference Standard Solution preparation.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement for method trustworthiness.[6][8][9]
-
Equilibrate the column with the mobile phase composition at the initial conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Reference Standard Solution.
-
Evaluate the system suitability parameters against the criteria in Table 3.
| Parameter | Acceptance Criterion |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Table 3: System Suitability Test Criteria.
The analysis can only proceed if all SST criteria are met.
Analytical Procedure and Data Analysis
Chromatographic Workflow
Caption: HPLC Purity Analysis Workflow.
Calculation
The purity of the sample is determined by the area percent method, which assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity that is ≥ 0.05%.
Hypothetical Results
A hypothetical analysis of a sample batch is presented below. The main peak for this compound elutes at approximately 8.5 minutes under these conditions.
| Peak ID | Retention Time (min) | Area (mAU*s) | Area % |
| Impurity 1 | 4.2 | 1500 | 0.08 |
| Main Analyte | 8.5 | 1,850,000 | 99.85 |
| Impurity 2 | 12.1 | 1300 | 0.07 |
| Total | 1,852,800 | 100.00 |
Table 4: Hypothetical Chromatographic Results.
Method Validation Considerations
While this document provides a developed method, a full validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][10][11] Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
-
Linearity: Assess the method's ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: Determine the closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. jordilabs.com [jordilabs.com]
- 11. starodub.nl [starodub.nl]
Standard operating procedure for the synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol
An Application Note and Standard Operating Procedure for the Synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Introduction: Rationale and Application
This compound is a substituted phenylethanolamine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a secondary amine, a primary alcohol, and an electron-rich dimethoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical candidates. The strategic placement of the methoxy groups activates the aromatic ring, while the aminoethanol sidechain provides a handle for further functionalization.[1]
This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination procedure. This method is selected for its high efficiency, operational simplicity, and superior control over side reactions compared to alternative strategies like direct N-alkylation of anilines with haloethanols. Direct alkylation often suffers from poor reactivity and a propensity for over-alkylation, complicating purification and reducing yields.[2] In contrast, reductive amination proceeds through the controlled formation of an imine intermediate from 3,5-dimethoxyaniline and glycolaldehyde, followed by its immediate and selective reduction to the target secondary amine.[3][4] This approach is widely utilized in modern organic synthesis for its reliability and broad substrate scope.[5]
Reaction Scheme
The synthesis proceeds in a single reaction vessel by first forming an imine intermediate between 3,5-dimethoxyaniline and glycolaldehyde. This intermediate is then reduced in situ by sodium triacetoxyborohydride to yield the final product.
-
Step 1: Imine Formation
-
Step 2: Reduction
Health and Safety Precautions
All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory.
-
3,5-Dimethoxyaniline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Glycolaldehyde (dimer): May cause skin and eye irritation. Handle with care.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Causes serious eye damage. Handle in a dry environment.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness. Use in a well-ventilated area.
-
Sodium Bicarbonate Solution: Not considered hazardous, but appropriate PPE should still be worn.
-
Anhydrous Magnesium Sulfate: Not considered hazardous.
Consult the relevant Safety Data Sheets (SDS) for each chemical before commencing work. An emergency eyewash and safety shower must be readily accessible.[7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3,5-Dimethoxyaniline | 153.18 | 10272-07-8 | Purity ≥ 98% |
| Glycolaldehyde dimer | 120.10 | 23147-58-2 | Dimer of hydroxyacetaldehyde |
| Sodium triacetoxyborohydride | 211.94 | 56553-60-7 | Handle under inert atmosphere if possible |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous grade |
| Saturated NaHCO₃ Solution | 84.01 | 144-55-8 | Aqueous solution |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers |
| Silica Gel | - | 7631-86-9 | For column chromatography, 230-400 mesh |
| Ethyl Acetate | 88.11 | 141-78-6 | HPLC grade for chromatography |
| Hexanes | - | 110-54-3 | HPLC grade for chromatography |
Equipment
-
Round-bottom flask (100 mL) with stir bar
-
Septa and needles
-
Glass funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
Experimental Protocol
Step 1: Reaction Setup and Imine Formation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the aniline.
-
In a separate vial, weigh glycolaldehyde dimer (0.66 g, 5.5 mmol, which provides 11.0 mmol of the monomer, 1.1 equiv.) and add it to the reaction flask.
-
Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is typically rapid. The causality for this step is the nucleophilic attack of the aniline amine on the aldehyde carbonyl, followed by dehydration to form the C=N double bond of the imine.[8]
Step 2: Reduction of the Imine
-
To the stirring suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride and can be used in non-protic solvents. It selectively reduces the protonated imine intermediate over the starting aldehyde, preventing the formation of 1,2-ethanediol as a byproduct.[3]
-
Allow the reaction to stir at room temperature for 4-6 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (3,5-dimethoxyaniline) and the reaction mixture.
-
Develop the plate using a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting aniline spot has been completely consumed. A new, more polar spot corresponding to the product should appear.
Step 4: Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pure solid or viscous oil.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy groups (~3.8 ppm), the methylene groups of the ethanol chain, the amine N-H proton, and the alcohol O-H proton.
-
¹³C NMR: Expect signals for the aromatic carbons (including two for the methoxy-substituted carbons and one for the nitrogen-bound carbon), the methoxy carbons (~55 ppm), and the two carbons of the ethanol side chain.
-
Mass Spectrometry (MS): Calculate the expected exact mass for the protonated molecule [M+H]⁺ and compare it with the experimental value. Expected C₁₀H₁₅NO₃, MW: 197.23.
-
FT-IR: Look for characteristic peaks for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching (~1200 cm⁻¹).
References
- 1. 2-(3-Amino-5-methoxyphenyl)ethanol | 354512-41-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Hierarchical In Vitro Testing Protocol for 2-((3,5-Dimethoxyphenyl)amino)ethanol
Abstract
This document provides a comprehensive, multi-tiered protocol for the initial in vitro characterization of the novel small molecule, 2-((3,5-Dimethoxyphenyl)amino)ethanol. Given its structural features—a substituted phenylethanolamine backbone—this compound is hypothesized to possess biological activity, potentially interacting with cell signaling pathways such as those mediated by G-protein coupled receptors (GPCRs). This guide outlines a logical progression of assays, starting with fundamental cytotoxicity assessment to establish a viable concentration range, followed by functional screening to probe GPCR-related activity, and culminating in a critical early safety pharmacology evaluation. The protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: Rationale for a Structured In Vitro Cascade
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous preclinical evaluation.[1] The compound this compound belongs to a chemical class with known biological relevance; its core structure is a derivative of 3,5-dimethoxyaniline, a versatile intermediate in the synthesis of pharmaceuticals.[2][3] Furthermore, the ethanolamine sidechain is a classic pharmacophore found in many adrenergic agonists and antagonists. A related compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, is known to be an active metabolite with selective alpha-adrenergic agonist activity.[4][5]
This structural precedent logically guides our investigation toward GPCRs, a major class of drug targets.[6] However, before embarking on complex functional assays, a foundational understanding of the compound's interaction with basic cellular processes is essential. A poorly defined therapeutic window can lead to misleading results in subsequent functional screens. Therefore, we propose a hierarchical testing strategy:
-
Tier 1: Cytotoxicity Profiling. To determine the concentration range at which the compound does not induce cell death, ensuring that any observed effects in later assays are due to specific pharmacological activity, not general toxicity.[7][8]
-
Tier 2: Functional Activity Screening. To investigate the primary hypothesis of GPCR modulation by measuring key second messenger (cAMP) and signaling partner (β-arrestin) responses.[9][10]
-
Tier 3: Early Safety De-risking. To assess potential off-target liabilities at a critical cardiovascular safety checkpoint, the hERG potassium channel, a key component of regulatory safety assessment.[11][12]
This structured approach maximizes efficiency, conserves resources, and builds a robust data package for informed decision-making in the drug discovery pipeline.[13][14]
Experimental Workflow Overview
The following diagram illustrates the proposed sequential testing cascade for this compound.
Caption: A sequential workflow for the in vitro characterization of the test compound.
Part 1: Foundational Assays - Cytotoxicity Assessment
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50). This is a critical first step to ensure subsequent functional assays are performed at non-toxic concentrations.[15]
Principle of the XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cellular metabolic activity.[16] Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[17] This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[18] The absorbance of the formazan product is measured spectrophotometrically. Unlike the MTT assay, the XTT assay product is water-soluble, eliminating the need for a final solubilization step.[17]
Protocol: XTT Cell Viability Assay
-
Cell Culture:
-
Select a relevant cell line (e.g., HEK293, CHO-K1, or a cancer cell line like MCF-7). Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[19]
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).[19]
-
-
Assay Procedure:
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells.
-
-
Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
XTT Reagent Addition and Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Biotium, Thermo Fisher Scientific). This typically involves mixing the XTT reagent with an electron-coupling reagent.[16][17]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the wells at 450-490 nm using a microplate spectrophotometer. A reference wavelength of 630-690 nm is used to subtract background absorbance.[20]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Cell Line | HEK293 |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 48 hours |
| Test Compound IC50 | The concentration at which cell viability is reduced by 50%. |
| Vehicle Control | 0.5% DMSO in media |
Part 2: Functional Screening - GPCR Activity Profiling
Based on the compound's structure, we hypothesize it may modulate GPCRs. The following assays will probe the two primary GPCR signaling pathways.[9]
Signaling Pathway Overview
Caption: GPCR signaling diverges into G-protein (cAMP) and β-arrestin pathways.
Protocol: cAMP Accumulation Assay (GloSensor™ Technology)
Objective: To measure changes in intracellular cAMP levels upon treatment with the test compound, indicating activation or inhibition of Gs or Gi-coupled receptors.[21]
Principle: The Promega GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase fused to a cAMP-binding protein.[22] When intracellular cAMP binds to this biosensor, a conformational change occurs, leading to a rapid increase in light output. This live-cell, non-lytic assay allows for kinetic measurements and is highly suited for high-throughput screening.[22]
Protocol:
-
Cell Line:
-
Use a cell line endogenously expressing a target of interest (e.g., β2-adrenergic receptor) or a cell line stably transfected with a specific GPCR.
-
-
Assay Procedure:
-
Plate cells in a white, opaque 96-well plate and grow to desired confluency.
-
Transfect cells with the GloSensor™ cAMP plasmid (if not using a stable cell line) and allow 24-48 hours for expression.
-
Remove culture medium and replace with CO₂-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for 2 hours to equilibrate the reagent.
-
-
Compound Addition and Measurement:
-
Agonist Mode: Add serial dilutions of this compound (prepared in assay buffer) to the wells. Include a known agonist for the receptor as a positive control.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes, then add a known agonist at its EC80 concentration.
-
Immediately measure luminescence using a plate-reading luminometer. Data can be collected kinetically over time or as an endpoint reading after 15-30 minutes.[22]
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
For agonist mode, plot the normalized response against the log of compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against the log of compound concentration to determine the IC50.
-
Protocol: β-Arrestin Recruitment Assay (PathHunter® Technology)
Objective: To determine if the test compound induces the recruitment of β-arrestin to the target GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[23]
Principle: The DiscoverX PathHunter® β-arrestin assay is based on enzyme fragment complementation (EFC).[9] The target GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand binding and subsequent GPCR phosphorylation, β-arrestin is recruited to the receptor. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[9]
Protocol:
-
Cell Line:
-
Use a PathHunter® cell line engineered to co-express the tagged GPCR of interest and the EA-tagged β-arrestin.[9]
-
-
Assay Procedure:
-
Plate the PathHunter® cells in the supplied cell plating reagent into a white, opaque 384-well plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells. Include a known reference agonist as a positive control.
-
Incubate the plate at 37°C for 90 minutes.
-
Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol and add it to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
| Parameter | Assay | Description |
| EC50 | cAMP / β-Arrestin | The concentration of compound that produces 50% of the maximal response. A measure of potency . |
| Emax | cAMP / β-Arrestin | The maximum response achievable by the compound. A measure of efficacy . |
| IC50 | cAMP (Antagonist) | The concentration of compound that inhibits 50% of the agonist-induced response. |
Part 3: Early Safety Pharmacology - hERG Channel Inhibition Assay
Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11] This assay is a critical component of preclinical safety evaluation mandated by regulatory agencies like the FDA.[24][25]
Principle: The automated patch-clamp technique provides a high-throughput method to measure the electrophysiological properties of ion channels.[26] Cells stably expressing the hERG channel (e.g., HEK293-hERG) are captured on a planar patch-clamp chip. A whole-cell recording configuration is established, allowing for the direct measurement of potassium currents flowing through the hERG channels in response to specific voltage protocols.[11] The effect of the test compound is determined by measuring the inhibition of the hERG current at various concentrations, from which an IC50 value is calculated.
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in T-75 flasks at 37°C in a humidified 5% CO₂ atmosphere.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to preserve ion channel integrity. Resuspend in the appropriate external solution.
-
-
Solutions:
-
Assay Procedure (using an automated system like QPatch or SyncroPatch):
-
Prime the system with internal and external solutions.
-
Load the prepared cell suspension into the system.
-
Initiate the automated experiment. The system performs cell capture, sealing (to form a giga-ohm seal), and establishment of the whole-cell configuration.[26]
-
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol is:
-
Holding Potential: -80 mV
-
Depolarization Step: +20 mV for 2 seconds
-
Repolarization Step: -50 mV for 2 seconds (to measure the peak tail current)
-
This protocol is repeated every 15 seconds.[11]
-
-
Record baseline hERG currents in the external solution.
-
Sequentially apply the vehicle control (e.g., 0.3% DMSO) followed by increasing concentrations of this compound.
-
Include a known hERG blocker (e.g., Cisapride, Dofetilide) as a positive control.[24]
-
Record the hERG current at each concentration for a sufficient duration (e.g., 3-5 minutes) to reach a steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value for hERG channel block.
-
| Parameter | Description |
| Test System | HEK293 cells stably expressing hERG channels |
| Technique | Automated Whole-Cell Patch-Clamp |
| Positive Control | Dofetilide |
| hERG IC50 | The concentration of compound that inhibits the hERG current by 50%. A therapeutic index (hERG IC50 / therapeutic EC50) of <30 is often a cause for concern. |
References
- 1. fda.gov [fda.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
- 13. criver.com [criver.com]
- 14. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. evotec.com [evotec.com]
Initial Characterization of 2-((3,5-Dimethoxyphenyl)amino)ethanol in Cell-Based Assays: A Roadmap for Target Discovery and Mechanism of Action Studies
An Application & Protocol Guide:
Forward: The compound 2-((3,5-Dimethoxyphenyl)amino)ethanol is a readily available chemical entity. However, a review of current scientific literature reveals a lack of extensive characterization regarding its biological activity and potential therapeutic applications. This document serves as a comprehensive guide for researchers initiating the investigation of this, or structurally similar novel compounds. We will proceed based on a working hypothesis derived from the compound's core structure. The 3,5-dimethoxyphenyl moiety is a key pharmacophore found in numerous potent kinase inhibitors and other anti-cancer agents, such as the well-characterized microtubule-targeting agent Combretastatin A-4. This structural alert suggests that this compound may exhibit anti-proliferative activity by modulating key cellular signaling pathways.
This guide provides a logical, multi-step workflow designed to first assess the compound's cytotoxic potential and then to systematically elucidate its mechanism of action, using a hypothetical kinase inhibition pathway as an illustrative example.
Part 1: Foundational Analysis - Assessing Anti-Proliferative Activity
The first critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and identifies a therapeutically relevant concentration range for subsequent mechanistic studies. We will utilize a resazurin-based assay (e.g., PrestoBlue™ or alamarBlue™) due to its high sensitivity, broad linear range, and non-destructive nature, which allows for kinetic monitoring.
Core Principle: Why Resazurin?
The assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable, respiring cells. This provides a robust and quantitative measure of cytotoxicity or cytostatic effects induced by the test compound.
Experimental Protocol 1: Determining IC₅₀ using a Resazurin-Based Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Resazurin-based reagent (e.g., PrestoBlue™)
-
Sterile, clear-bottom 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from the 10 mM stock in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control, DMSO).
-
Rationale: A broad, 2-fold dilution series is essential to capture the full dose-response curve, from no effect to maximal inhibition. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" and "no-cell" (media only) wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
Rationale: A 48-72 hour time point is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times to pass.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of the resazurin reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.
-
Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell wells) from all other readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Data Presentation: Expected IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Notes |
| HeLa | Cervical Cancer | 8.5 | Suggests moderate potency. |
| A549 | Lung Carcinoma | 15.2 | May indicate lower sensitivity. |
| MCF-7 | Breast Adenocarcinoma | 5.1 | Suggests higher sensitivity. |
Part 2: Elucidating the Mechanism - Apoptosis vs. Necrosis
Once anti-proliferative activity is confirmed, the next logical step is to determine how the compound is killing the cells. The primary distinction is between apoptosis (programmed cell death), a controlled and non-inflammatory process, and necrosis, a chaotic and inflammatory cell death. This is critical for therapeutic development. We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Core Principle: Why Annexin V & PI?
During early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Experimental Workflow Diagram
Caption: Workflow for Apoptosis/Necrosis detection via Annexin V & PI staining.
Part 3: Target Validation - Investigating a Hypothesized Signaling Pathway
Based on our structural hypothesis, we will investigate if this compound acts as a kinase inhibitor. Many kinase signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are central to cancer cell proliferation and survival. A hallmark of kinase inhibition is the reduced phosphorylation of downstream substrate proteins. We will use Western Blotting to probe the phosphorylation status of key proteins in the Akt pathway.
Hypothesized Mechanism of Action Diagram
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.
Experimental Protocol 2: Western Blot for Phospho-Akt
Objective: To determine if the compound inhibits Akt activation by measuring the levels of phosphorylated Akt (Ser473).
Materials:
-
HeLa cells (or other sensitive line)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-Actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at 1x and 2x IC₅₀ concentrations for a short duration (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Rationale: Short time points are crucial for observing changes in phosphorylation, which can be transient.
-
Wash cells with ice-cold PBS and lyse directly in the plate with ice-cold RIPA buffer. Scrape, collect, and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with the primary antibody for phospho-Akt (p-Akt), diluted in blocking buffer.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To ensure observed changes are not due to altered total protein levels, the membrane must be stripped and re-probed for total Akt and a loading control (β-Actin).
-
Self-Validating System: Comparing the p-Akt signal to the total Akt signal for each sample is a critical internal control. A decrease in the p-Akt/total Akt ratio is indicative of specific pathway inhibition. β-Actin confirms equal protein loading across all lanes.
-
Expected Outcome: A dose-dependent decrease in the band intensity for phospho-Akt (Ser473) with no significant change in the total Akt or β-Actin bands would strongly support the hypothesis that this compound inhibits the PI3K/Akt signaling pathway.
Application Notes & Protocols: Characterizing 2-((3,5-Dimethoxyphenyl)amino)ethanol as a Novel Adrenergic Modulator
Introduction & Scientific Context
The phenylethanolamine scaffold is a cornerstone in pharmacology, forming the structural basis for a vast array of compounds that interact with the adrenergic system. These agents, which modulate the activity of α- and β-adrenergic receptors, are indispensable tools for both basic research and clinical medicine.[1][2] This document introduces 2-((3,5-Dimethoxyphenyl)amino)ethanol , a compound of significant interest due to its structural analogy to known adrenergic agents.
While direct characterization of this specific molecule is not extensively reported in peer-reviewed literature, its molecular architecture strongly suggests a potential interaction with adrenergic receptors. The 3,5-dimethoxy substitution on the phenyl ring is a feature known to influence receptor selectivity and potency in related compounds.[3] Therefore, this compound represents a promising, yet uncharacterized, pharmacological tool.
This guide provides a comprehensive framework for the systematic investigation of this compound. It is designed not as a summary of known data, but as a roadmap for researchers to elucidate its pharmacological profile. The protocols herein are based on established, validated methodologies for characterizing adrenergic modulators, empowering research teams to determine its receptor affinity, functional activity, and preliminary in vivo effects.
Compound Profile: Physicochemical Properties & Synthesis Outline
A thorough understanding of a compound's physical and chemical properties is a prerequisite for its use in any biological system.
Physicochemical Data Summary
The following table summarizes the predicted and known properties of compounds with high structural similarity, which can be used as a baseline for handling this compound.
| Property | Predicted/Reference Value | Source/Comment |
| Molecular Formula | C₁₀H₁₅NO₃ | Based on structure.[4] |
| Molecular Weight | 197.23 g/mol | Calculated from formula.[4] |
| Predicted XLogP3 | ~1.4 | An indicator of lipophilicity.[5] |
| Predicted Density | ~1.15 g/cm³ | Based on similar structures.[4] |
| Storage Conditions | Store at -20°C, protected from light | Standard for amine-containing small molecules.[6] |
| Solubility | Soluble in ethanol, DMSO | Common for phenylethanolamine derivatives. |
Proposed Synthetic Route
The synthesis of this compound can be approached through established organic chemistry reactions. A common and effective strategy involves the reductive amination of a suitable ketone precursor or the reaction of an epoxide with 3,5-dimethoxyaniline. A plausible two-step approach starting from 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one is outlined below.
Caption: Proposed synthetic workflow for this compound.
Hypothesized Mechanism of Action: Adrenergic Receptor Modulation
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines epinephrine and norepinephrine. They are critical regulators of cardiovascular, respiratory, and metabolic physiology. These receptors are broadly classified into α- and β-adrenergic subtypes, each with distinct downstream signaling pathways.
-
α-Adrenergic Receptors (α₁ and α₂): α₁ receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. α₂ receptors couple to Gi, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β₁, β₂, and β₃): All three subtypes couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[7]
Given its phenylethanolamine core, this compound is hypothesized to bind to one or more of these receptor subtypes, acting as either an agonist (activator) or an antagonist (blocker).
Caption: General signaling pathways for β- and α1-adrenergic receptors.
Part 1: In Vitro Characterization Protocols
The first step in characterizing a novel compound is to determine its interaction with the hypothesized targets in a controlled, cellular environment. The following protocols are designed to measure the binding affinity and functional activity of this compound at various adrenergic receptor subtypes.
Caption: Workflow for the in vitro characterization of the test compound.
Protocol: Radioligand Binding Assays for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for α₁, α₂, β₁, and β₂ adrenergic receptor subtypes.
Principle: This is a competitive binding assay. A known radiolabeled ligand with high affinity for a specific receptor subtype is incubated with a cell membrane preparation expressing that receptor. The ability of the unlabeled test compound to displace the radioligand is measured.
Materials:
-
Cell membrane preparations (e.g., from CHO or HEK293 cells) overexpressing a single human adrenergic receptor subtype (α₁, α₂, β₁, β₂).
-
Radioligands:
-
[³H]-Prazosin (for α₁)
-
[³H]-Rauwolscine (for α₂)
-
[³H]-Dihydroalprenolol (for β₁ and β₂)
-
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO).
-
Non-specific binding controls: Phentolamine (for α), Propranolol (for β).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates and filter mats (e.g., GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute membrane preparations, radioligands, and the test compound to desired concentrations in cold binding buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or non-specific control (for non-specific binding).
-
50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Accumulation Assay for β-Adrenergic Functional Activity
Objective: To determine if the test compound acts as an agonist or antagonist at β-adrenergic receptors and to quantify its potency (EC₅₀) and efficacy.
Principle: β-adrenergic receptors are Gs-coupled, and their activation leads to the production of cyclic AMP (cAMP). This assay measures the amount of cAMP produced by cells in response to the test compound.
Materials:
-
A suitable cell line expressing a β-adrenergic receptor subtype (e.g., CHO-β₂).
-
Test Compound: this compound.
-
Isoproterenol (a full β-agonist, used as a positive control).
-
Propranolol (a β-antagonist, used for antagonist mode testing).
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure (Agonist Mode):
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 20-30 minutes.
-
Compound Addition: Add the test compound at various concentrations (typically 10⁻¹⁰ M to 10⁻⁵ M) or Isoproterenol as a positive control.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal effect).
-
Compare the Emax of the test compound to that of Isoproterenol to determine if it is a full or partial agonist.
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Antagonist Pre-incubation: Add the test compound at various concentrations and incubate for 15-20 minutes.
-
Agonist Challenge: Add a fixed concentration of Isoproterenol (typically its EC₈₀) to all wells.
-
Follow steps 4-5 from the agonist mode protocol.
-
Data Analysis: Plot the inhibition of the Isoproterenol response against the log concentration of the test compound to determine the IC₅₀.
Part 2: In Vivo Evaluation Protocol
Following in vitro characterization, a preliminary in vivo study is essential to understand the compound's effects in a complex physiological system.
Caption: Workflow for a preliminary in vivo cardiovascular study.
Protocol: Rodent Model for Blood Pressure and Heart Rate Monitoring
Objective: To assess the acute effects of this compound on cardiovascular parameters in an anesthetized or conscious rodent model.
Principle: Adrenergic receptors are key regulators of blood pressure and heart rate. An agonist at β₁ receptors would be expected to increase heart rate, while an α₁ agonist would increase blood pressure. An antagonist would have the opposite effects or blunt the effects of endogenous catecholamines.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).[8]
-
Test Compound formulated in a sterile vehicle suitable for intravenous (IV) or intraperitoneal (IP) injection.
-
Anesthesia (if required).
-
Telemetry system or fluid-filled catheters for measuring arterial blood pressure and heart rate.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the animal or use previously implanted telemetry probes for conscious animal studies.
-
Catheterization (if applicable): Surgically implant a catheter into the carotid artery (for blood pressure) and jugular vein (for IV drug administration).
-
Acclimatization & Baseline: Allow the animal to stabilize and record baseline blood pressure and heart rate for at least 30 minutes.
-
Compound Administration: Administer a bolus dose of the vehicle, followed by escalating doses of the test compound. Allow sufficient time between doses for parameters to return to baseline.
-
Data Recording: Continuously record blood pressure (systolic, diastolic, mean) and heart rate throughout the experiment.
-
Data Analysis:
-
Calculate the change from baseline for each parameter at each dose.
-
Plot the dose-response relationship for the change in mean arterial pressure and heart rate.
-
Determine the dose required to produce a significant effect.
-
Data Interpretation & Summary Tables
Table 6.1: In Vitro Pharmacology Summary
| Receptor Subtype | Binding Affinity Ki (nM) | Functional Assay Mode | Potency EC₅₀/IC₅₀ (nM) | Efficacy (% of Isoproterenol) |
| α₁ | [Insert Data] | - | - | - |
| α₂ | [Insert Data] | - | - | - |
| β₁ | [Insert Data] | Agonist | [Insert Data] | [Insert Data] |
| β₂ | [Insert Data] | Antagonist | [Insert Data] | [N/A] |
Table 6.2: In Vivo Cardiovascular Effects Summary (Change from Baseline)
| Dose (mg/kg, IV) | Δ Mean Arterial Pressure (mmHg) | Δ Heart Rate (bpm) |
| Vehicle | [Insert Data] | [Insert Data] |
| 0.1 | [Insert Data] | [Insert Data] |
| 1.0 | [Insert Data] | [Insert Data] |
| 10.0 | [Insert Data] | [Insert Data] |
Conclusion & Future Directions
This document provides a robust, methodology-driven guide for the initial pharmacological characterization of this compound. By following these protocols, researchers can systematically determine its profile as a potential adrenergic modulator. The data generated will establish its receptor selectivity, potency, and functional nature (agonist vs. antagonist), providing a solid foundation for its use as a pharmacological tool in more complex biological questions or as a lead compound in drug discovery programs.
References
- 1. scielo.br [scielo.br]
- 2. List of Adrenergic Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 3. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [sigmaaldrich.com]
- 7. Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Ethanol Experience Increases D2 Autoinhibition in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Tiered Strategy for Assessing the Cellular Effects of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Introduction
The exploration of novel small molecules is a cornerstone of drug discovery and biomedical research. 2-((3,5-Dimethoxyphenyl)amino)ethanol, hereafter referred to as Compound X, is a novel chemical entity with uncharacterized biological activity. A systematic, tiered approach is essential for efficiently profiling its effects on mammalian cells, progressing from broad cytotoxicity screening to the elucidation of specific molecular mechanisms. This guide provides a comprehensive framework with detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the cellular impact of Compound X or other novel compounds.
Our strategy is organized into three tiers:
-
Tier 1: Primary Viability Screening. To determine the effective concentration range and general cytotoxic or cytostatic effects.
-
Tier 2: Mechanistic Elucidation. To identify the mode of action, such as apoptosis, necrosis, or cell cycle arrest.
-
Tier 3: Pathway Analysis. To investigate the upstream signaling cascades modulated by the compound.
This structured workflow ensures that each experimental step is built upon a solid foundation of data, optimizing resource allocation and accelerating the characterization process.
Part 1: Primary Viability Screening & Dose-Response Profiling
Expertise & Experience: The initial and most critical step in characterizing a new compound is to determine its impact on cell viability. This establishes the concentration range for all subsequent, more detailed experiments. Using two mechanistically distinct viability assays provides a more robust initial assessment. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while ATP-based assays like CellTiter-Glo® quantify cellular ATP levels, a direct marker of viable, metabolically active cells.[1] Running these in parallel can help identify compounds that specifically interfere with mitochondrial function.
Experimental Workflow: Primary Screening
Caption: Workflow for primary cytotoxicity screening.
Protocol 1: Cell Viability by MTT Assay
This protocol assesses cell viability by measuring the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Compound X. Include vehicle-only controls (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Protocol 2: Cell Viability by CellTiter-Glo® Luminescent Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[1]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (e.g., Promega Corp.)[6]
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 3.2), using opaque-walled plates.[7]
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[7]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Data Presentation: Quantifying Cytotoxicity
The effect of the compound is quantified by its half-maximal inhibitory concentration (IC50). This value is derived from a dose-response curve where the percentage of cell viability is plotted against the log concentration of Compound X.
Table 1: Example IC50 Data for Compound X (48h Treatment)
| Cell Line | Assay | IC50 (µM) | 95% Confidence Interval |
|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT | 12.5 | 10.2 - 15.3 |
| CellTiter-Glo® | 10.8 | 9.1 - 12.9 | |
| A549 (Lung Cancer) | MTT | 25.1 | 21.5 - 29.4 |
| CellTiter-Glo® | 22.7 | 19.8 - 26.1 | |
| HCT116 (Colon Cancer) | MTT | 8.2 | 6.9 - 9.7 |
| | CellTiter-Glo® | 7.5 | 6.2 - 9.0 |
Part 2: Elucidating the Mechanism of Action
Expertise & Experience: Once the IC50 is established, the next logical step is to understand how Compound X inhibits cell growth or induces cell death. The three most common fates are apoptosis (programmed cell death), necrosis (uncontrolled cell death), or cell cycle arrest. Flow cytometry is a powerful tool for this stage. Annexin V/Propidium Iodide (PI) staining distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] Cell cycle analysis via PI staining quantifies the proportion of cells in each phase (G0/G1, S, G2/M), revealing any blocks in cell division. A complementary biochemical assay, such as measuring the activity of executioner caspases 3 and 7, can confirm the involvement of the apoptotic pathway.[9]
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis signaling pathway.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is used as a viability dye to distinguish necrotic or late apoptotic cells with compromised membranes.[11]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and treat with Compound X at selected concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a relevant time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA, and then combined with the supernatant from the same well.
-
Washing: Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results are presented as a quadrant plot, from which the percentage of cells in each state (Live, Early Apoptotic, Late Apoptotic/Necrotic) can be quantified.
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[14] The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to generate a light signal.[9]
Materials:
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (e.g., Promega Corp.)[15]
-
Luminometer
Step-by-Step Methodology:
-
Assay Setup: Seed and treat cells in opaque-walled 96-well plates as described in Protocol 1.
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of reagent to each well.[15]
-
Incubation: Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[15]
-
Measurement: Measure the luminescence with a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% ethanol
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with Compound X at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a desired time (e.g., 24 hours).
-
Harvesting: Harvest cells as described in Protocol 3.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[16]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases from the DNA content histogram.
Part 3: Investigating Cellular Signaling Pathways
Expertise & Experience: If the mechanism of action is determined (e.g., apoptosis), the final step is to investigate the upstream molecular pathways affected by Compound X. Western blotting is the gold-standard technique for this purpose.[18] It allows for the semi-quantitative analysis of specific protein expression and post-translational modifications, such as phosphorylation, which is a key indicator of protein activation or inactivation.[19] A logical starting point is to screen key proteins in major survival and death pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell fate.[20][21] Additionally, examining the levels of Bcl-2 family proteins can provide direct insight into the regulation of the intrinsic apoptotic pathway.[22][23]
Protocol 6: Western Blotting for Key Signaling Proteins
This protocol details the analysis of protein expression and phosphorylation status in cell lysates following treatment with Compound X.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer system (e.g., wet or semi-dry) and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved Caspase-3, and a loading control like anti-β-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with Compound X as desired. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[24]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control. Compare the levels of total and phosphorylated proteins between treated and untreated samples.
Conclusion and Future Directions
This tiered application guide provides a robust framework for the initial characterization of this compound (Compound X). By systematically determining its cytotoxic potential, mechanism of action, and effects on key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. Positive and significant findings from these protocols would warrant further investigation, including more advanced target deconvolution studies (e.g., thermal shift assays, kinome profiling), analysis in more complex 3D culture models, and eventual progression to in vivo efficacy and toxicity studies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Crosstalk between ERK, AKT, and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crosstalk between ERK, AKT, and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Functional Assays for 2-((3,5-Dimethoxyphenyl)amino)ethanol Activity
Introduction: Unveiling the Pharmacological Potential of 2-((3,5-Dimethoxyphenyl)amino)ethanol
This compound is a synthetic small molecule with a phenylethanolamine scaffold, a pharmacophore common to numerous biologically active compounds. Its structure, featuring a dimethoxyphenyl ring and an ethanolamine side chain, suggests potential interactions with several key physiological targets. Notably, this structural motif is present in known adrenergic receptor ligands and monoamine oxidase inhibitors. For instance, the structurally related compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is the active metabolite of the α1-adrenergic receptor agonist midodrine, used clinically to treat orthostatic hypotension[1][2][3].
The precise biological activity of this compound is yet to be fully characterized. Therefore, a systematic investigation using a panel of robust functional assays is essential to elucidate its mechanism of action and therapeutic potential. This guide provides detailed protocols for a tiered approach to functionally characterize this compound, focusing on two primary, plausible target classes: Adrenergic Receptors and Monoamine Oxidases.
The following sections will detail the scientific rationale behind each assay, provide step-by-step protocols, and explain how to interpret the resulting data. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and trustworthiness.
Part 1: Interrogation of Adrenergic Receptor Activity
Adrenergic receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine[4][5]. They are critical regulators of cardiovascular, respiratory, and central nervous system functions. Given the structural similarity of this compound to known adrenergic agonists, a primary line of investigation is to determine its affinity for and functional effect on AR subtypes.
Our investigation will proceed in two stages:
-
Receptor Binding Assays: To determine if the compound physically interacts with adrenergic receptors and to quantify its binding affinity.
-
Functional Assays (G-protein and β-arrestin pathways): To characterize the nature of the interaction (agonist, antagonist, or inverse agonist) by measuring downstream signaling events.
Radioligand Competition Binding Assay for Adrenergic Receptors
Causality Behind Experimental Choice: This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor[5][6]. It directly measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data allows for the determination of the inhibitory constant (Kᵢ), a measure of binding affinity. We will assess binding against α1, α2, β1, and β2 adrenergic receptor subtypes to build a selectivity profile.
Experimental Workflow Diagram
Caption: Workflow for the radioligand competition binding assay.
Protocol: Radioligand Competition Binding
-
Membrane Preparation: Utilize commercially available cell lines stably expressing a high density of the human adrenergic receptor subtype of interest (e.g., α1A, β2). Culture cells to ~90% confluency, harvest, and prepare crude membrane fractions by homogenization and differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.
-
Assay Setup: Perform the assay in a 96-well plate format. To each well, add in the following order:
-
50 µL of assay buffer.
-
25 µL of the test compound (this compound) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle (for total binding). For non-specific binding (NSB) wells, add a saturating concentration of a known unlabeled competitor (e.g., 10 µM phentolamine for α-receptors).
-
25 µL of the appropriate radioligand at a concentration close to its Kᴅ (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Cyanopindolol for β receptors).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation: Binding Affinities (Kᵢ)
| Adrenergic Receptor Subtype | Radioligand | Kᵢ of this compound (nM) |
| α1A | [³H]-Prazosin | Experimental Value |
| α1B | [³H]-Prazosin | Experimental Value |
| α2A | [³H]-Rauwolscine | Experimental Value |
| β1 | [¹²⁵I]-CYP | Experimental Value |
| β2 | [¹²⁵I]-CYP | Experimental Value |
cAMP Production Assay for Gs and Gi/o Coupling
Causality Behind Experimental Choice: Many adrenergic receptors signal through the modulation of adenylyl cyclase, which catalyzes the production of cyclic AMP (cAMP). β-adrenergic receptors typically couple to the stimulatory G protein (Gs), leading to an increase in cAMP. α2-adrenergic receptors couple to the inhibitory G protein (Gi), leading to a decrease in forskolin-stimulated cAMP levels. This assay will determine if this compound acts as an agonist (modulates cAMP levels on its own) or an antagonist (blocks the effect of a known agonist) at these receptors.[7][8]
Signaling Pathway Diagram
Caption: Gs and Gi signaling pathways modulating cAMP levels.
Protocol: cAMP HTRF Assay
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293-β2AR). Seed cells in a 384-well plate and culture overnight.
-
Agonist Mode:
-
Remove culture medium and add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 5 µL of this compound at various concentrations. Use a known agonist (e.g., isoproterenol for β2-AR) as a positive control.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with 5 µL of the test compound at various concentrations for 15 minutes.
-
Add 5 µL of a known agonist at its EC₈₀ concentration.
-
Incubate for a further 30 minutes at room temperature.
-
-
Detection: Add 5 µL of HTRF cAMP-d2 acceptor followed by 5 µL of HTRF anti-cAMP-cryptate donor (reagents from a commercial kit, e.g., from Cisbio). Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data (e.g., to the maximal response of the control agonist).
-
Agonist Mode: Plot normalized response vs. log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot response vs. log[compound] to determine the IC₅₀. This can be converted to a functional antagonist constant (Kₑ) using the Gaddum or Schild equation.
-
Data Presentation: Functional Potency and Efficacy
| Assay Mode | Receptor | Parameter | Value |
| Agonist | β2-AR | EC₅₀ | Experimental Value |
| Agonist | β2-AR | Eₘₐₓ (% of Isoproterenol) | Experimental Value |
| Antagonist | β2-AR | IC₅₀ (vs. Isoproterenol) | Experimental Value |
| Antagonist | α2A-AR | IC₅₀ (vs. UK 14,304) | Experimental Value |
Part 2: Assessment of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine[9][10]. Inhibition of these enzymes can have profound neurological effects and is a therapeutic strategy for depression and neurodegenerative diseases[9][11]. The phenylethylamine-like structure of the test compound warrants an investigation into its potential as an MAO inhibitor.
Fluorometric MAO-A and MAO-B Inhibition Assay
Causality Behind Experimental Choice: This is a highly sensitive and continuous assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed amine oxidation[10][12]. A fluorogenic probe reacts with H₂O₂ to produce a fluorescent signal that is directly proportional to MAO activity. By running the assay in the presence and absence of specific inhibitors for each isoform (clorgyline for MAO-A, selegiline for MAO-B), we can determine the compound's inhibitory potency and selectivity for MAO-A versus MAO-B.
Experimental Workflow Diagram
References
- 1. 2-Amino-2-(2,5-dimethoxyphenyl)ethanol | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting common issues in N-aryl ethanolamine synthesis
Welcome to the technical support center for N-aryl ethanolamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. N-aryl ethanolamines are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields to competing side reactions and purification difficulties.
This document provides in-depth, experience-driven troubleshooting advice, moving beyond simple procedural lists to explain the underlying chemical principles. Every recommendation is grounded in established mechanistic understanding to empower you to make informed decisions in your laboratory.
Core Synthesis Methodologies: An Overview
The construction of the C-N bond in N-aryl ethanolamines is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[1]
-
Buchwald-Hartwig Amination: This Pd-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[2][3] The choice of phosphine ligand is critical and dictates the reaction's efficiency.[4]
-
Ullmann Condensation: A classical Cu-catalyzed method, the Ullmann reaction often requires higher temperatures but can be advantageous for specific substrates and is generally more economical.[1][5] Modern protocols have significantly improved its scope and mildness.[6]
The troubleshooting advice presented here is broadly applicable but will often reference the specific nuances of these two core methodologies.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations. The root cause can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
Answer: This is a classic scenario that points to several potential culprits. Let's break down the troubleshooting process logically.
1. Catalyst System Integrity:
-
Active Catalyst Formation (Pd(0)): The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precatalyst, Pd(OAc)₂.[7] This reduction can fail if reagents are of poor quality. Ensure your amine and solvent are anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, halting the catalytic cycle.
-
Ligand Choice: The ligand is not just a spectator; it's fundamental to every step of the catalytic cycle.[2] For couplings with aryl bromides, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often superior, as they promote the crucial oxidative addition and reductive elimination steps.[4] If you are using a simpler ligand like P(o-tol)₃, it may not be active enough for your specific substrate combination.[4]
-
Catalyst Poisoning: Functional groups like nitro or azo groups on your aryl halide can sometimes interfere with the catalyst.[7]
2. Role of the Base:
-
Strength and Solubility: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used to deprotonate the amine or the intermediate palladium-amine complex.[8] However, its effectiveness is highly dependent on its solubility and physical form. Ensure you are using a fresh, finely powdered, and anhydrous base. Clumped or old base will have reduced activity.
-
Base-Substrate Incompatibility: While strong alkoxide bases are common, they can be incompatible with sensitive functional groups (e.g., esters) on your substrates.[7] In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ might be a better choice, though it may require higher temperatures or longer reaction times.[9]
3. Solvent and Temperature:
-
Solubility is Key: A common, yet often overlooked, issue is the poor solubility of reactants, particularly the base, in the chosen solvent.[10] While toluene is a standard choice, solvents like 1,4-dioxane or THF can sometimes offer better solubility.[9]
-
Temperature Optimization: While many modern catalyst systems work at lower temperatures, some combinations require more thermal energy. If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-110 °C.
A General Protocol for a Buchwald-Hartwig N-Arylation:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the base (e.g., NaOtBu, 1.4 mmol) and ethanolamine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).
-
Stir the mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with water or saturated NH₄Cl, and proceed with workup and purification.
Problem 2: Significant Impurity or Side-Product Formation
The presence of multiple spots on a TLC plate can be just as problematic as a low yield. Understanding the likely side reactions is key to mitigating them.
Answer: In the synthesis of N-aryl ethanolamines, two common side reactions are O-arylation and bis-arylation.
1. Competing O-Arylation:
-
The Problem: Ethanolamine has two nucleophilic sites: the nitrogen and the oxygen. While the amine is generally more nucleophilic, under certain conditions, the hydroxyl group can also attack the aryl halide, leading to the formation of an O-arylated byproduct. This is a particularly prevalent issue in copper-catalyzed Ullmann reactions.[11]
-
Mechanism and Cause: The selectivity between N- and O-arylation is a complex interplay of the catalyst system, base, and substrate.[12] Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-arylation.
-
The Solution:
-
Ligand Control (Cu-catalyzed): In copper-catalyzed systems, ligand choice is paramount for directing selectivity. For instance, certain diamine ligands can favor N-arylation, while other ligand types might promote O-arylation.[11]
-
Protecting Groups: The most straightforward solution is to protect the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This group is robust enough for the coupling reaction and can be easily removed afterward with a fluoride source (like TBAF) or acid.
-
Stoichiometry: Using a slight excess of ethanolamine can sometimes favor the more reactive N-arylation pathway.[13]
-
2. Bis-Arylation of the Amine:
-
The Problem: If you are using a primary ethanolamine, the resulting secondary amine product can react a second time with the aryl halide to form a tertiary amine, the bis-arylated product.
-
The Solution:
-
Control Stoichiometry: The most effective way to minimize this is to use an excess of the ethanolamine relative to the aryl halide (e.g., 2 to 5 equivalents).[13] This ensures the catalyst is more likely to encounter the starting amine rather than the product.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the second addition.[9]
-
Caption: Decision tree for addressing common byproducts.
Problem 3: Difficulty in Product Isolation and Purification
Even a successful reaction can be thwarted by a difficult purification. N-aryl ethanolamines can be challenging due to their amphiphilic nature.
Answer: This is a very common issue. The combination of a polar hydroxyl group and a basic amine on a relatively nonpolar aryl backbone makes these compounds behave poorly on silica gel. Excess starting ethanolamine can also be difficult to remove.
1. Removing Excess Ethanolamine:
-
Aqueous Wash: Ethanolamine is highly water-soluble.[14] After the reaction, perform an aqueous workup. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane and wash it several times with water or brine. This will remove the bulk of the unreacted ethanolamine.
-
Acid/Base Extraction: You can exploit the basicity of the amines.
-
Dissolve the crude mixture in an organic solvent (e.g., EtOAc).
-
Wash with a dilute acid (e.g., 1M HCl). Your product and the remaining ethanolamine will move into the aqueous layer as hydrochloride salts.
-
Separate the aqueous layer and basify it with NaOH or NaHCO₃ to a pH > 10.
-
Extract your now free-based product back into an organic solvent. This process leaves behind many non-basic impurities.
-
2. Chromatographic Purification:
-
Tailing on Silica: The basic amine group interacts strongly with the acidic silanol groups on the surface of silica gel, causing the characteristic "tailing" or streaking.
-
Solutions:
-
Add a Basic Modifier: Pre-treat your column slurry and eluent with a small amount of a tertiary amine, like triethylamine (Et₃N), typically 0.5-1% by volume. The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use a Different Stationary Phase: If tailing is severe, consider alternative stationary phases. Alumina (basic or neutral) is often a better choice for purifying amines. Alternatively, reversed-phase chromatography (C18) can be very effective if your compound has sufficient nonpolar character.
-
| Issue | Recommended Solution | Rationale |
| Excess ethanolamine | Aqueous washes | High water solubility of ethanolamine allows for its removal.[14] |
| Product streaking on silica | Add 1% Et₃N to eluent | Triethylamine neutralizes acidic silica sites, preventing strong product adsorption. |
| Water-soluble product | Acid/base extraction | Separates basic product from neutral/acidic impurities. |
| Severe streaking persists | Switch to alumina or C18 | Alternative stationary phases with different surface properties. |
Frequently Asked Questions (FAQs)
Q1: Which is better for my synthesis, Buchwald-Hartwig or Ullmann? A1: It depends on your substrate and available resources. Buchwald-Hartwig generally has a broader scope, tolerates more functional groups, and uses milder conditions, but the palladium catalysts and ligands can be expensive.[2] Ullmann is more economical (copper vs. palladium) but often requires higher temperatures and may have issues with O-arylation side reactions.[1][15]
Q2: My aryl halide is an aryl chloride. Why is my reaction so slow? A2: Aryl chlorides are less reactive than aryl bromides or iodides in oxidative addition, which is often the rate-limiting step in the Buchwald-Hartwig cycle.[10] To couple aryl chlorides effectively, you typically need more specialized, highly active, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) and potentially higher temperatures.[4]
Q3: Can I run this reaction open to the air? A3: It is strongly discouraged. Both Pd(0) and many phosphine ligands are sensitive to oxygen.[2] The reaction should be performed under an inert atmosphere (nitrogen or argon) using properly dried and degassed solvents to ensure catalyst longevity and reproducibility.
Q4: How do I know if my base is the problem? A4: The base is critical for the deprotonation step.[8][16] If you suspect your base (e.g., NaOtBu) is old or has been exposed to moisture, it's best to use a fresh bottle. You can also try switching to a different base, like K₃PO₄, which is an air-stable solid, though it may require different reaction conditions (e.g., higher temperature).
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. N-versus O-arylation of aminoalcohols: Orthogonal selectivity in copper-based catalysts. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-((3,5-Dimethoxyphenyl)amino)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.
Synthesis Overview: The Nucleophilic Substitution Pathway
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. In this process, the nitrogen atom of 3,5-dimethoxyaniline, acting as a nucleophile, attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-bromoethanol), displacing the halide to form the desired carbon-nitrogen bond.
The primary challenge in this synthesis is controlling the reactivity of the amine. The newly formed secondary amine product is often more nucleophilic than the starting primary aniline, leading to a common side reaction: over-alkylation. This guide will provide strategies to mitigate this and other potential issues.
Reaction Scheme:
-
Reactants: 3,5-Dimethoxyaniline and 2-Bromoethanol
-
Product: this compound
-
Byproduct: Hydrogen Bromide (HBr)
Caption: General reaction scheme for the synthesis.
Safety First: Handling Reagents
Prior to any experimental work, it is critical to understand the hazards associated with the primary reagents.
| Reagent | Key Hazards | Recommended Precautions |
| 3,5-Dimethoxyaniline | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][2] | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash skin thoroughly after handling.[1][3] |
| 2-Bromoethanol | Flammable liquid and vapor, toxic if swallowed, causes skin and serious eye irritation.[4] | Keep away from open flames and hot surfaces. Do not breathe vapors. Avoid substance contact. Use in a well-ventilated area.[4] |
| Inorganic Bases (e.g., K₂CO₃, Na₂CO₃) | Generally low hazard, but can cause irritation. | Avoid dust inhalation. Wear standard personal protective equipment (PPE). |
Always consult the full Safety Data Sheet (SDS) for each chemical before use. [1][3][4][5] Ensure that eyewash stations and safety showers are readily accessible.[5]
Optimized Experimental Protocol
This protocol is designed to favor the formation of the desired mono-alkylated product and minimize side reactions. The key principle is to use an excess of the amine relative to the alkylating agent, which statistically favors the reaction of 2-bromoethanol with the more abundant starting aniline.[6][7]
Materials:
-
3,5-Dimethoxyaniline (1.0 eq)
-
2-Bromoethanol (0.8 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (concentration of ~0.5 M with respect to 3,5-dimethoxyaniline).
-
Heating: Begin stirring the suspension and heat the mixture to reflux (approx. 82°C). The use of a solid, non-nucleophilic base like K₂CO₃ is crucial to neutralize the HBr byproduct without competing in the reaction.
-
Reagent Addition: Once at reflux, slowly add 2-bromoethanol (0.8 eq) dropwise over 30-60 minutes using an addition funnel. A slow addition rate is critical to maintain a low instantaneous concentration of the alkylating agent, further suppressing di-alkylation.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Cooldown & Filtration: Once the reaction is complete (indicated by the consumption of 2-bromoethanol), remove the heat source and allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetonitrile.
-
Workup - Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Low or No Product Yield
Q1: I've run the reaction, but my TLC/LC-MS analysis shows only starting material. What went wrong?
A: This issue typically points to one of three areas: reagent quality, insufficient activation, or reaction temperature.
-
Cause 1: Reagent Quality: The amine (3,5-dimethoxyaniline) can oxidize over time, and 2-bromoethanol can degrade. Ensure you are using high-purity reagents. The base, such as K₂CO₃ or Na₂CO₃, must be anhydrous, as water can interfere with the reaction.
-
Cause 2: Insufficient Base: The reaction generates HBr as a byproduct. This acid will protonate the amine nucleophile, forming an unreactive ammonium salt. A base is required to neutralize this acid and regenerate the free amine. Ensure you are using at least 2 equivalents of a non-nucleophilic base like K₂CO₃.
-
Cause 3: Low Temperature: Nucleophilic substitution reactions require an activation energy. While 3,5-dimethoxyaniline is a reasonably good nucleophile, the reaction often requires heating to proceed at a practical rate. Refluxing in a suitable solvent like acetonitrile or DMF provides the necessary thermal energy.
Caption: Troubleshooting workflow for low product yield.
Formation of Multiple Byproducts
Q2: My mass spec analysis shows my desired product, but also a significant peak at +74 Da higher. What is this byproduct and how can I prevent it?
A: This is a classic case of over-alkylation, a very common side reaction in amine synthesis.[6][7] The peak at +74 Da corresponds to the di-alkylated product, N,N-bis(2-hydroxyethyl)-3,5-dimethoxyaniline.
-
Causality: The product, this compound, is a secondary amine. The electron-donating effect of the alkyl group can make this secondary amine more nucleophilic than the starting primary aniline, causing it to react with another molecule of 2-bromoethanol.[8]
-
Solution 1: Stoichiometry Control: The most effective way to suppress this side reaction is to use an excess of the starting amine (3,5-dimethoxyaniline) relative to the alkylating agent (2-bromoethanol). A ratio of 1.2-1.5 equivalents of aniline to 1.0 equivalent of bromoethanol is a good starting point. This ensures that a molecule of 2-bromoethanol is statistically more likely to encounter the more abundant primary amine.[6]
-
Solution 2: Slow Addition: Adding the 2-bromoethanol slowly (dropwise) to the heated reaction mixture keeps its concentration low at any given moment, which further minimizes the chance of a product molecule reacting a second time before all the starting aniline has reacted once.
Purification Challenges
Q3: I have a mixture of my product and unreacted 3,5-dimethoxyaniline. They are very close on my TLC plate. How can I separate them?
A: Separating a primary aniline from its secondary amine product can be challenging due to their similar polarities.
-
Optimization of Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. Adding a small amount of a third solvent, like methanol or a few drops of triethylamine (to reduce peak tailing on silica), can sometimes improve separation.
-
Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase silica.[9]
-
-
Chemical Separation (Acid Wash): If chromatography fails, you can exploit the difference in basicity. While both are basic, the secondary amine product is slightly more basic than the starting aniline. A carefully controlled acid wash might allow for selective extraction, but this is often difficult to perform quantitatively.
-
Alternative Purification: Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.[10]
Frequently Asked Questions (FAQs)
Q4: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). Spot the reaction mixture alongside standards of your starting materials. The reaction is complete when the spot corresponding to the limiting reagent (2-bromoethanol) has disappeared. For more quantitative analysis, LC-MS is an excellent technique.[11]
Q5: What is the optimal solvent for this reaction?
A: A polar aprotic solvent is ideal.
-
Acetonitrile (CH₃CN): Excellent choice. It has a convenient boiling point for reflux, dissolves the reactants well, and does not participate in the reaction.
-
Dimethylformamide (DMF): Also effective and can sometimes accelerate the reaction due to its high polarity. However, it has a much higher boiling point, making it harder to remove during workup.
-
Ethanol: While it can be used, it is a protic solvent and can potentially compete as a nucleophile, leading to O-alkylation byproducts, although this is less likely with a more reactive amine nucleophile present.[12]
Q6: Can I use a different leaving group besides bromine?
A: Yes. The reactivity order for the leaving group (X) in CH₃CH₂-X is I > Br > Cl > F.
-
2-Iodoethanol: Would be more reactive and may allow for lower reaction temperatures or shorter reaction times. However, it is more expensive and less stable.
-
2-Chloroethanol: Less reactive than 2-bromoethanol. It would likely require higher temperatures, a more polar solvent (like DMF), or a longer reaction time to achieve a comparable yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. elar.urfu.ru [elar.urfu.ru]
Improving the yield and purity of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Starting Research Phase
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Identification and characterization of by-products in 2-((3,5-Dimethoxyphenyl)amino)ethanol synthesis
Technical Support Center: Synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you identify and characterize by-products, ultimately optimizing your reaction outcomes.
Overview of the Synthetic Pathway
The most common and efficient method for synthesizing this compound is through the reductive amination of 3,5-dimethoxybenzaldehyde with ethanolamine. This process typically involves two key stages: the formation of an imine or a more stable oxazolidine intermediate, followed by its reduction to the target secondary amine.
The choice of reducing agent is critical and directly influences the by-product profile. Common agents include sodium borohydride (NaBH₄), which is cost-effective but can be aggressive, and sodium triacetoxyborohydride (STAB), which is milder and more selective for the iminium ion intermediate.[1][2]
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis, purification, and characterization of this compound.
Category 1: Low Yield and Incomplete Reactions
Q1: My reaction has stalled. TLC and LC-MS analysis show significant amounts of unreacted 3,5-dimethoxybenzaldehyde. What are the likely causes and solutions?
A1: This is a common issue that can stem from several factors related to reaction equilibrium and kinetics.
-
Cause 1: Water Removal: The initial formation of the imine intermediate is a condensation reaction that releases water.[3] In some solvent systems, the accumulation of water can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary for reductive aminations that go to completion, if stalling is observed, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
-
-
Cause 2: Suboptimal pH: Imine formation is often catalyzed by mild acid. However, if the conditions are too acidic, the ethanolamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[2]
-
Solution: The reaction should be run under neutral to slightly acidic conditions (pH ~5-7). A small amount of acetic acid can be added as a catalyst. If your ethanolamine is from a salt (e.g., hydrochloride), you must add a base like triethylamine (NEt₃) to liberate the free amine first.[4]
-
-
Cause 3: Insufficient Reaction Time/Temperature: The formation of the intermediate may be slow.
-
Solution: Ensure sufficient time is allowed for imine/oxazolidine formation before adding the reducing agent, especially if using a strong one like NaBH₄.[1] Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of formation, but monitor carefully for by-product formation.
-
Category 2: Identification of Key By-products
Q2: My mass spectrometry results show a significant peak with a mass of 168.19 g/mol (or an M+H⁺ of 169.2). This is not my product or starting material. What is it?
A2: This peak corresponds to 3,5-dimethoxybenzyl alcohol .
-
Mechanism of Formation: This by-product forms when the reducing agent directly attacks the starting aldehyde before it has a chance to form the imine intermediate. This is particularly common when using strong, less selective reducing agents like sodium borohydride (NaBH₄).[1]
Caption: Formation of 3,5-dimethoxybenzyl alcohol by-product.
-
Mitigation Strategies:
-
Sequential Addition: Add the ethanolamine to the aldehyde and allow them to stir for a sufficient period (e.g., 1-2 hours) to ensure the intermediate forms before adding the NaBH₄.
-
Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (STAB). STAB is significantly less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion, making it highly selective for the desired reaction.[1][2]
-
Q3: I've isolated my main product, but I have a persistent, less polar impurity on my TLC plate. The mass appears to be 255.32 g/mol . What is this impurity?
A3: This mass corresponds to the over-alkylation product , where the secondary amine product has reacted with a second molecule of the aldehyde, which is then reduced.
-
Structure: 2-(((3,5-dimethoxyphenyl)(2-hydroxyethyl)amino)methyl)phenol
-
Mechanism of Formation: The product, a secondary amine, can still be nucleophilic and compete with ethanolamine for the remaining aldehyde. This is more likely if the reaction conditions use a stoichiometry where the aldehyde is in excess or if the reaction is run at high concentrations for a prolonged period.[5][6]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of ethanolamine (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent (if using a one-pot method with STAB) to maintain a low concentration of the aldehyde throughout the reaction.
-
Summary of Common By-products
| By-product Name | Molecular Weight ( g/mol ) | Identification Clues | Mitigation Strategy |
| 3,5-Dimethoxybenzyl alcohol | 168.19 | Less polar than product; lacks nitrogen. | Use STAB; sequential addition of NaBH₄. |
| Over-alkylation Product | 255.32 | More non-polar than product; higher mass. | Use excess ethanolamine; control stoichiometry. |
| Oxazolidine Intermediate | 225.26 | May be observed in crude NMR/MS if reduction is incomplete. | Increase reducing agent amount; extend reaction time. |
Category 3: Purification Challenges
Q4: My product seems to be streaking or sticking to the column during silica gel chromatography. How can I achieve better separation?
A4: Amino alcohols are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery.[7]
-
Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.
-
Method: Prepare your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and add 0.5-1% triethylamine (NEt₃) or ammonia solution. This base will neutralize the acidic sites on the silica, allowing your amine product to elute more cleanly.
-
-
Solution 2: Switch the Stationary Phase: If streaking persists, consider alternative chromatography methods.
-
Method: Alumina (basic or neutral) can be a good alternative to silica for purifying amines. Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be very effective.[8]
-
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
-
To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane, ~0.2 M), add ethanolamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/oxazolidine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may bubble slightly (hydrogen evolution).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., 2x dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography as described in the troubleshooting section.
Protocol 2: Workflow for By-product Identification
This workflow outlines a systematic approach to identifying an unknown peak in your analytical data.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Strategies for Solubilizing 2-((3,5-Dimethoxyphenyl)amino)ethanol in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2-((3,5-Dimethoxyphenyl)amino)ethanol in aqueous-based biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliable and reproducible performance of your experiments.
Foundational Understanding: Why is this compound Prone to Solubility Issues?
The molecule possesses a substituted phenyl ring, which is inherently hydrophobic. The two methoxy groups (-OCH₃) and the ethanolamine side chain contribute some polarity, but the overall lipophilic character of the dimethoxyphenyl group is expected to dominate, leading to poor solubility in water. As an amino-containing compound, its solubility is also highly dependent on the pH of the solution.
This guide will, therefore, focus on general yet robust strategies for enhancing the solubility of poorly water-soluble weak bases, with the understanding that empirical testing is essential to determine the optimal conditions for your specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and provide step-by-step guidance to overcome solubility hurdles with this compound.
Q1: What is the first-line approach for dissolving this compound for in vitro assays?
The most common initial strategy for solubilizing hydrophobic compounds for biological assays is the use of a water-miscible organic co-solvent, with dimethyl sulfoxide (DMSO) being the most prevalent choice.[1][2]
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] For cell-based assays, a concentrated stock solution of the compound is prepared in 100% DMSO and then diluted into the aqueous assay buffer or cell culture medium to the final desired concentration.
Key Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically well below 1%, as higher concentrations can have cytotoxic effects and interfere with assay results.[1][2][4][5]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C to prevent compound degradation). Sonication can also be employed to aid dissolution.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration DMSO stock, becomes insoluble as the percentage of the aqueous buffer increases.
Troubleshooting Workflow for Precipitation Issues
Caption: Decision tree for troubleshooting compound precipitation.
Q3: How can I use pH to improve the solubility of this compound?
As an amine-containing compound, this compound is a weak base. Its solubility in aqueous solutions is highly pH-dependent.[][8]
Rationale: At a pH below its pKa, the amine group will be protonated, forming a positively charged ammonium salt. This ionized form is significantly more water-soluble than the neutral form.[9] By lowering the pH of the assay buffer, you can increase the proportion of the protonated, more soluble species.
Key Consideration: Ensure that the adjusted pH is compatible with your biological assay and does not adversely affect cell viability or protein function.[10]
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a small amount of your DMSO stock of this compound to each buffer to the desired final concentration.
-
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Q4: I have heard about cyclodextrins for improving solubility. Are they suitable for my experiments?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming water-soluble inclusion complexes.[11]
Rationale: The hydrophobic dimethoxyphenyl portion of your compound can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic guest and increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
Data Presentation: Common Cyclodextrins and Their Properties
| Cyclodextrin Derivative | Cavity Size (Å) | Water Solubility ( g/100 mL) | Key Features |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Smallest cavity, suitable for smaller molecules. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Intermediate cavity size, but lower water solubility. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Largest cavity, for bulkier molecules. |
| Hydroxypropyl-β-CD | 6.0 - 6.5 | >50 | High solubility and low toxicity, widely used. |
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This will be your aqueous stock solution.
-
This stock can then be diluted into your assay buffer. Remember to have a vehicle control containing the same concentration of HP-β-CD.
Q5: Are there other solvents I can use besides DMSO?
While DMSO is the most common, other organic solvents can be considered, though their compatibility with biological assays, particularly cell-based ones, is often more limited.
Data Presentation: Alternative Co-solvents
| Solvent | Properties | Typical Max Concentration in Cell Assays | Notes |
| Ethanol | Polar protic | < 1% | Can have biological effects; less effective for very hydrophobic compounds.[2] |
| Dimethylformamide (DMF) | Polar aprotic | < 0.5% | More toxic than DMSO. |
| Polyethylene Glycol (PEG) | Water-soluble polymer | Varies with MW | Can be a good option for some compounds and assays. |
Important Note: Always perform a vehicle control with the chosen solvent at the same final concentration used for your test compound to account for any solvent-induced effects.
Summary and Recommendations
Overcoming the solubility challenges of this compound requires a systematic and empirically driven approach.
-
Start with DMSO: Prepare a high-concentration stock in 100% DMSO and dilute it into your assay medium, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.5%).
-
Address Precipitation: If precipitation occurs, try lowering the stock concentration or cautiously increasing the final DMSO concentration (up to a validated maximum for your assay).
-
Leverage pH: As a weak base, the solubility of this compound can likely be increased by lowering the pH of the buffer. Test a range of pH values to find a balance between solubility and assay compatibility.
-
Consider Cyclodextrins: For a DMSO-free formulation, hydroxypropyl-β-cyclodextrin is an excellent choice for forming a water-soluble inclusion complex.
By applying these principles and protocols, you can effectively navigate the solubility issues of this compound and generate reliable data in your biological assays.
References
- 1. 2-(3-Amino-5-methoxyphenyl)ethanol | 354512-41-7 | Benchchem [benchchem.com]
- 2. toku-e.com [toku-e.com]
- 3. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 4. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 6. 2-(二异丙氨基)乙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(2-Aminoethylamino)ethanol | 111-41-1 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
Strategies to minimize side reactions in the synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Welcome to the technical support center for the synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Workflow: A Logical Approach
Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow can help diagnose and resolve problems systematically.
Addressing stability problems of 2-((3,5-Dimethoxyphenyl)amino)ethanol in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-((3,5-Dimethoxyphenyl)amino)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and resolve common challenges, ensuring the integrity and reproducibility of your experiments.
I. Understanding the Molecule: Core Stability Concerns
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: To maximize shelf-life, stock solutions should be prepared in a deoxygenated solvent, aliquoted into single-use volumes, and stored under an inert atmosphere (nitrogen or argon) at -20°C or below, protected from light.[4] Avoid repeated freeze-thaw cycles.
Q2: My clear, colorless solution of the compound has turned yellow/brown. What happened?
A2: A color change is the most common indicator of oxidative degradation. The secondary amine has likely been oxidized to form colored quinone-imine or polymeric species. This process is often irreversible and indicates that the integrity of the compound has been compromised.
Q3: Can I use antioxidants to prevent the degradation of my compound in solution?
A3: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions used in prolonged experiments.[4] Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. The selection and concentration should be optimized to ensure compatibility with your specific experimental system.[5]
Q4: Which solvents are recommended for preparing solutions?
A4: While the compound is soluble in common organic solvents like ethanol and dimethylformamide (DMF)[6], the choice of solvent can impact stability. Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are prepared with high-purity water and deoxygenated prior to use to minimize dissolved oxygen.
III. Troubleshooting Guide: From Problem to Solution
This section addresses specific problems you may encounter. Each entry follows a logical progression from symptom to cause, diagnosis, and resolution.
Problem 1: Progressive Color Change in Solution (Clear to Yellow/Brown)
-
Symptom: A freshly prepared, colorless solution gradually develops a yellow or brown tint over minutes, hours, or days, even when stored.
-
Primary Suspect (Cause): Oxidative Degradation. The secondary aromatic amine is reacting with dissolved oxygen, trace metal ions, or light to form highly conjugated, colored products.
-
Diagnostic Steps:
-
Visual Control: Prepare a fresh solution and compare its color to the problematic one.
-
UV-Vis Spectroscopy: Scan both the fresh and aged solutions. The degraded sample will likely show new absorption peaks in the visible range (400-700 nm) that are absent in the fresh sample.
-
HPLC Analysis: Analyze both solutions using a stability-indicating HPLC method. The chromatogram of the degraded sample will show a decrease in the area of the parent peak and the appearance of new, earlier-eluting peaks corresponding to degradation products.[7]
-
-
Solutions & Preventative Measures:
-
Solvent Preparation: Always use high-purity solvents. Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: When preparing and storing solutions, purge the headspace of the vial with nitrogen or argon before sealing.
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidation.[4]
-
Chelating Agents: If metal ion contamination is suspected (e.g., from buffers or glassware), consider adding a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[5]
-
Problem 2: Loss of Potency or Inconsistent Results in Biological Assays
-
Symptom: The compound shows diminished or variable activity in your cell-based or biochemical assays compared to previous experiments or expected results.
-
Primary Suspect (Cause): Compound Degradation. The active parent molecule is degrading into inactive or less active byproducts, reducing its effective concentration in the assay.
-
Diagnostic Steps:
-
Forced Degradation Study: Intentionally stress the compound under harsh conditions (e.g., exposure to a mild oxidant like 1% H₂O₂, strong acid/base, or intense light) to generate degradation products.[8][9] Analyze this sample by HPLC to confirm your analytical method can separate the parent compound from its degradants.
-
Assay Media Stability: Prepare a solution of the compound in your final assay buffer/media. Incubate it under the exact conditions of your experiment (e.g., 37°C, 5% CO₂) for the full duration of the assay. Analyze the sample by HPLC at the beginning (T=0) and end (T=final) of the incubation period.
-
-
Solutions & Preventative Measures:
-
Just-in-Time Preparation: Prepare working solutions immediately before use from a freshly thawed aliquot of a frozen, inert-gas-purged stock.
-
In-Assay Controls: Include a stability control in your experimental design. This involves incubating the compound in the assay medium without cells or other reactive components to assess its stability under assay conditions.
-
pH Considerations: Aromatic amines can be more susceptible to degradation at certain pH values. Evaluate the stability in your assay buffer and, if necessary, adjust the buffer composition or pH, ensuring it remains compatible with your biological system.
-
Problem 3: Precipitate Formation in Aqueous Solutions
-
Symptom: A precipitate forms in your aqueous buffer after the addition of the compound from an organic stock solution.
-
Primary Suspect (Cause): Low Aqueous Solubility or Formation of Insoluble Degradation Products. The compound itself may have limited solubility in your final buffer, or oxidative degradation could be forming insoluble polymers.
-
Diagnostic Steps:
-
Solubility Test: Determine the approximate solubility of the compound in your buffer by making serial dilutions and observing for turbidity.
-
Analyze the Precipitate: If possible, isolate the precipitate by centrifugation, wash it, and attempt to redissolve it in a strong organic solvent for HPLC or LC-MS analysis to determine if it is the parent compound or a degradation product.
-
-
Solutions & Preventative Measures:
-
Optimize Solvent Introduction: When diluting from an organic stock, add the stock solution to the buffer dropwise while vortexing vigorously to avoid localized high concentrations that can cause precipitation.
-
Use of Co-solvents: If solubility is the issue, consider including a small percentage of a biocompatible co-solvent like DMSO or ethanol in your final aqueous solution, if your assay permits.
-
pH Adjustment: The protonated (salt) form of an amine is typically more water-soluble. Adjusting the buffer to a slightly acidic pH (if compatible with your experiment) may improve solubility.
-
IV. Data Summaries & Experimental Protocols
Table 1: Illustrative Stability of this compound in Solution
(Note: This data is illustrative to demonstrate stability principles.)
| Condition | Solvent | Storage | Duration | Purity (% Remaining) | Observation |
| Optimal | Deoxygenated Acetonitrile | -20°C, Amber Vial, Argon | 30 days | >99% | Clear, colorless |
| Air Exposure | Acetonitrile | Room Temp, Clear Vial | 24 hours | 85% | Pale Yellow |
| Light Exposure | Acetonitrile | Room Temp, Clear Vial, Light | 8 hours | 70% | Yellow-Brown |
| Aqueous Buffer | PBS, pH 7.4 (Air-Saturated) | 37°C | 4 hours | 90% | Faint Yellow Tint |
| Aqueous Buffer + Antioxidant | PBS, pH 7.4 (Air-Sat) + 0.1% Ascorbic Acid | 37°C | 4 hours | >98% | Clear, colorless |
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation: Place 10 mL of high-purity, anhydrous DMSO or ethanol in a small flask. Bubble argon or nitrogen gas through the solvent for 20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Cap the vial and vortex until the solid is fully dissolved.
-
Inert Overlay: Briefly uncap the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 10-15 seconds to displace any air in the headspace.
-
Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined cap. Parafilm the cap for an extra seal.
-
Aliquoting: Divide the solution into smaller, single-use volumes in separate amber vials, repeating the inert gas overlay (Step 4) for each aliquot.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general starting point for a reverse-phase HPLC stability-indicating method.[7][10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
V. Visual Workflow and Pathway Diagrams
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
Diagram 2: Simplified Oxidative Degradation Pathway
Caption: Postulated pathway for oxidative degradation.
VI. References
-
Benchchem. Strategies to prevent the oxidation of 2,6-Bis(aminomethyl)phenol during storage. Available from: --INVALID-LINK--
-
ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways. Available from: --INVALID-LINK--
-
Kajay Remedies. How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024). Available from: --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: --INVALID-LINK--
-
Oxidation of Secondary and Primary Amines. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (2014). Available from: --INVALID-LINK--
-
MedCrave online. Forced Degradation Studies. (2016). Available from: --INVALID-LINK--
-
PMC - NIH. Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Available from: --INVALID-LINK--
-
ResearchGate. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Available from: --INVALID-LINK--
-
ChemBK. 2-amino-1-(2,5-dimethoxyphenyl)ethanol. (2024). Available from: --INVALID-LINK--
-
PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: --INVALID-LINK--
-
Separation Science. Analytical Techniques In Stability Testing. Available from: --INVALID-LINK--
-
Amines. Available from: --INVALID-LINK--
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: --INVALID-LINK--
-
PMC - PubMed Central. Bacterial degradation of monocyclic aromatic amines. Available from: --INVALID-LINK--
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available from: --INVALID-LINK--
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimizing dosage and administration for in vivo studies of 2-((3,5-Dimethoxyphenyl)amino)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for in vivo studies involving 2-((3,5-Dimethoxyphenyl)amino)ethanol. Recognizing the nuances of in vivo experimentation, this center offers a detailed, question-and-answer-based approach to navigate potential challenges, ensuring scientific rigor and the generation of reliable data.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo administration of this compound, from initial formulation to post-administration observations.
Q1: My compound, this compound, is showing poor solubility in aqueous vehicles. How can I prepare a suitable formulation for in vivo administration?
Poor aqueous solubility is a frequent hurdle for many small molecules.[1] For this compound, which is structurally similar to compounds with known solubility challenges, a multi-pronged approach to formulation is recommended.
Initial Assessment: First, confirm the compound's integrity and purity. Impurities can significantly impact solubility and experimental outcomes.[1] Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation.[1]
Vehicle Selection: Aqueous vehicles like saline are often preferred for their physiological compatibility. However, for poorly soluble compounds, co-solvents and other excipients are necessary. Here is a tiered strategy for vehicle selection:
-
Tier 1: Co-solvents: Start by preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Subsequently, dilute this stock into the final aqueous vehicle. It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animal model, typically below 5-10% for DMSO in intraperitoneal injections, though lower concentrations (<1%) are always preferable.[2][3]
-
Tier 2: Surfactants and Solubilizers: If co-solvents alone are insufficient, consider the addition of non-ionic surfactants like Tween® 80 or Cremophor® EL. These agents can improve wetting and form micelles to enhance solubility.[4] Polyethylene glycol (PEG), particularly PEG 400, can also be an effective solubilizer.[3]
-
Tier 3: Cyclodextrins: For compounds that are particularly challenging to solubilize, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be employed. These molecules encapsulate the hydrophobic drug, forming a more soluble complex.[3]
Protocol for Solubility Testing: Before in vivo administration, it is essential to perform a small-scale solubility test. Prepare the formulation at the highest intended concentration and visually inspect for any precipitation after a short incubation period under experimental conditions (e.g., 37°C).[1]
Q2: I am unsure about the appropriate starting dose for my in vivo study. How can I determine a safe and effective dose range for this compound?
Establishing a suitable dose range is a critical step that balances efficacy and toxicity. For a novel compound like this compound, a logical starting point is to leverage data from structurally and functionally related molecules.
Leveraging Analogue Data: this compound is the active metabolite of the prodrug Midodrine, known as desglymidodrine.[5] Midodrine is administered orally in humans at doses typically starting at 2.5 mg three times daily, with a maximum recommended daily dose around 30 mg.[5][6] This clinical data in humans can be used to estimate a starting dose in animal models through allometric scaling.
Dose-Ranging Study: A preliminary dose-ranging or maximum tolerated dose (MTD) study in a small cohort of animals is highly recommended. This involves administering escalating doses of the compound and closely monitoring for any signs of toxicity, such as weight loss, behavioral changes, or overt signs of distress.
Table 1: Suggested Dose-Ranging Study Design for this compound in Mice
| Group | Dose (mg/kg, IP) | Number of Animals | Monitoring Parameters |
| 1 | Vehicle Control | 3-5 | Body weight, clinical signs, food/water intake |
| 2 | 1 | 3-5 | Body weight, clinical signs, food/water intake |
| 3 | 5 | 3-5 | Body weight, clinical signs, food/water intake |
| 4 | 10 | 3-5 | Body weight, clinical signs, food/water intake |
| 5 | 25 | 3-5 | Body weight, clinical signs, food/water intake |
| 6 | 50 | 3-5 | Body weight, clinical signs, food/water intake |
Q3: What is the most appropriate route of administration for this compound in my in vivo model?
The choice of administration route significantly impacts the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).[7] The optimal route depends on the experimental goals and the physicochemical properties of the compound.
-
Intravenous (IV): This route ensures 100% bioavailability and provides a rapid onset of action. It is ideal for initial pharmacokinetic studies to determine clearance and volume of distribution. However, the formulation must be a clear, sterile solution.
-
Intraperitoneal (IP): IP administration is common in rodent studies as it allows for the administration of larger volumes and suspensions. It generally leads to rapid absorption, though it is subject to some first-pass metabolism in the liver.
-
Oral (PO): Oral gavage is a clinically relevant route but can result in lower and more variable bioavailability due to factors like gastric emptying, intestinal absorption, and first-pass metabolism.[7] The absolute bioavailability of desglymidodrine (the active metabolite of Midodrine) after oral administration of Midodrine is high (93%), suggesting good oral absorption.[5][8]
-
Subcutaneous (SC): This route provides a slower, more sustained release compared to IV or IP, which can be advantageous for maintaining steady-state concentrations over a longer period.
Recommendation: For initial efficacy and pharmacokinetic studies, IV or IP administration is recommended to ensure consistent systemic exposure. For studies where clinical translatability is a key consideration, oral administration should be explored.
Q4: I am observing unexpected toxicity or a lack of efficacy in my study. What are the potential causes and how can I troubleshoot this?
Unexpected outcomes in in vivo studies can stem from a variety of factors related to the compound, the formulation, or the experimental procedure.[1]
Troubleshooting Inactivity:
-
Compound Integrity: Re-verify the purity and stability of your compound. Degradation during storage or in the formulation can lead to a loss of activity.[1]
-
Solubility and Precipitation: The compound may be precipitating out of solution upon administration, leading to a lower effective dose. Re-evaluate your formulation and consider the strategies mentioned in Q1.[1]
-
Target Engagement: Confirm that the compound is reaching its intended target at a sufficient concentration. This may require pharmacokinetic analysis to measure plasma and tissue levels of the compound.[1]
Troubleshooting Unexpected Toxicity:
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at higher concentrations of co-solvents or surfactants.[2] Always include a vehicle-only control group to assess the tolerability of your formulation.
-
Off-Target Effects: The compound may have off-target activities that are responsible for the observed toxicity.
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the toxic effects.
Section 2: Experimental Protocols & Data Presentation
This section provides detailed protocols and data tables to guide your experimental design.
Protocol 1: Preparation of a Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle containing DMSO and saline.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a 100 mg/mL stock solution. Vortex gently until fully dissolved.
-
Dilution: For a final concentration of 10 mg/mL, add 1 part of the 100 mg/mL DMSO stock solution to 9 parts of sterile 0.9% Saline. For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of saline.
-
Mixing: Vortex the final solution gently to ensure homogeneity.
-
Administration: Administer the solution to the animals immediately after preparation to minimize the risk of precipitation. The final DMSO concentration in this formulation is 10%.
Table 2: Physicochemical Properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)
| Property | Value | Source |
| Molecular Weight | 197.23 g/mol | [9] |
| Melting Point | 95-96 °C | [9] |
| XLogP3 | 1.39620 | [9] |
| Storage Conditions | -20°C Freezer | [9] |
Note: These properties are for the closely related compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, the active metabolite of Midodrine.
Section 3: Visualizing Workflows and Pathways
Diagrams can aid in understanding complex experimental workflows and biological mechanisms.
Diagram 1: Troubleshooting Workflow for Poor In Vivo Efficacy
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. aapharma.ca [aapharma.ca]
- 7. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. echemi.com [echemi.com]
Validation & Comparative
Validating the Biological Efficacy of 2-((3,5-Dimethoxyphenyl)amino)ethanol: A Comparative Guide
This guide provides a comprehensive framework for the validation of the biological efficacy of the novel compound, 2-((3,5-Dimethoxyphenyl)amino)ethanol. Given its structural similarity to known biogenic amines and synthetic adrenergic agonists, we hypothesize a potential interaction with adrenergic receptors. This document outlines a systematic approach to investigate this hypothesis, comparing its potential activity against a well-characterized non-selective β-adrenergic agonist, Isoproterenol. The experimental workflows and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for characterizing the pharmacological profile of this and similar compounds.
Introduction: Unveiling the Potential of a Novel Ethanolamine Derivative
The ethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, features this key moiety attached to a dimethoxyphenyl ring, a substitution pattern found in various pharmacologically active agents. Notably, the structurally related compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, is the active metabolite of Midodrine, a selective alpha-1 adrenergic agonist used clinically to treat orthostatic hypotension.[1][2] This structural analogy provides a strong rationale for investigating the potential of this compound as a modulator of adrenergic signaling pathways.
This guide will provide a head-to-head comparison of the hypothetical biological effects of this compound with the well-established β-adrenergic agonist, Isoproterenol. We will detail the necessary experimental protocols to ascertain its binding affinity, functional activity, and downstream signaling effects.
Hypothesized Mechanism of Action: Adrenergic Receptor Modulation
We postulate that this compound may act as a ligand for adrenergic receptors, a major class of G-protein coupled receptors (GPCRs).[3] Upon binding, it could trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Specifically, we hypothesize a potential activation of Gαs-coupled β-adrenergic receptors, which would stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] This, in turn, would activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. Additionally, GPCR activation can also trigger G-protein-independent signaling through β-arrestin, which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.[5]
Caption: Hypothesized signaling pathway of this compound.
Experimental Validation Workflow
To systematically evaluate the biological efficacy of this compound, a tiered experimental approach is recommended. This workflow will first establish target engagement (receptor binding) and then proceed to functional assays to characterize the nature and potency of the compound's effects.
Caption: A stepwise workflow for the validation of biological efficacy.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Radioligand Binding Assay for Adrenergic Receptors
This assay will determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes (e.g., β1, β2, α1, α2). A competitive binding format is employed, where the test compound competes with a radiolabeled ligand for binding to the receptor.[4][6][7]
Materials:
-
Cell membranes prepared from cell lines stably expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors, [³H]-Prazosin for α1-receptors).
-
Test compound: this compound.
-
Comparator: Isoproterenol.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Propranolol for β-receptors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound and Isoproterenol in Assay Buffer.
-
In a 96-well plate, add in the following order: Assay Buffer, test compound or comparator, radioligand, and finally the cell membrane preparation to initiate the binding reaction.
-
For total binding wells, add only Assay Buffer and radioligand.
-
For non-specific binding wells, add the non-specific binding control and radioligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of the test compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger for Gαs- and Gαi-coupled receptors.[8][9][10]
Materials:
-
A suitable cell line expressing the adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Test compound: this compound.
-
Comparator: Isoproterenol.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium and supplements.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for a few hours to reduce basal cAMP levels.
-
Prepare serial dilutions of this compound and Isoproterenol.
-
Add the test compound or comparator to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Generate dose-response curves and calculate the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay determines the effect of the test compound on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway.[5][11][12]
Materials:
-
A suitable cell line expressing the adrenergic receptor of interest.
-
Test compound: this compound.
-
Comparator: Isoproterenol.
-
Positive control (e.g., EGF or PMA).
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
A secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
A commercial ELISA or Western blotting detection system.
Procedure (Cell-Based ELISA):
-
Seed cells in a 96-well plate and culture until confluent.
-
Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with serial dilutions of the test compound or comparator for a specified time (e.g., 5-15 minutes) at 37°C.
-
Fix and permeabilize the cells in the wells.
-
Incubate with a primary antibody against p-ERK, followed by an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.
-
Normalize the p-ERK signal to the total cell number or total ERK levels in parallel wells.
-
Generate dose-response curves to determine the EC50 and Emax for ERK1/2 phosphorylation.
Comparative Data Analysis and Presentation
The data obtained from the above experiments should be tabulated to facilitate a direct comparison between this compound and Isoproterenol.
Table 1: Comparative Binding Affinities (Ki) at Adrenergic Receptors
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | α1-AR Ki (nM) | α2-AR Ki (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Isoproterenol | 10 | 5 | >10,000 | >10,000 |
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) in cAMP Accumulation Assay
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | Hypothetical Value | Hypothetical Value |
| Isoproterenol | 2 | 100 |
Table 3: Comparative Functional Potency (EC50) and Efficacy (Emax) in ERK1/2 Phosphorylation Assay
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | Hypothetical Value | Hypothetical Value |
| Isoproterenol | 15 | 100 |
Interpretation of Results and Future Directions
The results from these assays will provide a comprehensive initial pharmacological profile of this compound.
-
Binding Assays: The Ki values will reveal the compound's affinity and selectivity for different adrenergic receptor subtypes.
-
cAMP Assays: The EC50 and Emax values will quantify its potency and efficacy as an agonist or antagonist of Gαs-coupled signaling. A lack of response would suggest no Gαs coupling, or potential Gαi coupling, which could be investigated with a forskolin co-stimulation assay.
-
ERK1/2 Phosphorylation Assays: These results will shed light on the compound's ability to activate downstream signaling pathways, potentially through G-protein-dependent or β-arrestin-mediated mechanisms.
Based on these initial findings, further studies could include:
-
Antagonist Mode Assays: To determine if the compound can inhibit the effects of a known agonist.
-
In Vivo Studies: To evaluate the compound's physiological effects in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.
By following this structured and comparative approach, researchers can effectively validate the biological efficacy of this compound and elucidate its mechanism of action, paving the way for potential therapeutic applications.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [promega.sg]
- 9. bio-protocol.org [bio-protocol.org]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mesoscale.com [mesoscale.com]
A Comparative Pharmacological Assessment of 2-((3,5-Dimethoxyphenyl)amino)ethanol Against Known Adrenergic Agonists
A Guide for Researchers in Drug Discovery and Development
Abstract
This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the adrenergic system. Using the putative molecule 2-((3,5-Dimethoxyphenyl)amino)ethanol as a case study, we outline a direct comparison with a panel of well-established adrenergic agonists: the non-selective β-agonist isoproterenol, the α1-selective agonist phenylephrine, and the α2-selective agonist clonidine. This document details the essential experimental protocols, from receptor binding affinities to functional downstream signaling and potential biased agonism, offering a blueprint for the systematic evaluation of new chemical entities. The objective is to equip researchers with the foundational knowledge and methodologies to elucidate the adrenergic profile of investigational compounds.
Introduction: The Rationale for Comparative Analysis
The adrenergic system, with its nine distinct receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), represents a critical target for therapeutic intervention in a myriad of pathophysiological conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions[1][2]. The development of novel adrenergic modulators necessitates a rigorous comparative analysis against well-characterized agonists to determine their receptor subtype selectivity, potency, and intrinsic efficacy. This guide utilizes this compound as a representative novel compound to illustrate a systematic approach to its pharmacological profiling. By comparing its activity profile to that of isoproterenol, phenylephrine, and clonidine, we can effectively delineate its potential as a β, α1, or α2 adrenergic agonist, respectively.
Our panel of reference agonists includes:
-
Isoproterenol: A potent, non-selective β-adrenergic agonist, serving as a benchmark for β1 and β2 receptor activation[3].
-
Phenylephrine: A selective α1-adrenergic agonist, used to characterize activity at Gq-coupled α1 receptors[4].
-
Clonidine: An α2-adrenergic agonist, providing a reference for activity at Gi-coupled α2 receptors[5][6].
Molecular Structures of Investigational and Reference Compounds
The initial step in any comparative study is the clear identification of the molecular structures of the compounds under investigation.
Figure 1: Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| Isoproterenol | ![]() |
| Phenylephrine | ![]() |
| Clonidine | ![]() |
Experimental Protocols for Pharmacological Characterization
A thorough understanding of a novel compound's interaction with adrenergic receptors requires a multi-faceted experimental approach. We will detail the core assays necessary to determine binding affinity, functional potency, and potential for biased signaling.
Radioligand Binding Assays: Determining Receptor Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor subtype[7][8]. These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki) using a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2)[4][9].
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membranes containing the receptors[7].
-
-
Competitive Binding:
-
In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β receptors) with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound[9][10][11].
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand[8][9].
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) using non-linear regression.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].
-
Functional Assays: Measuring Potency (EC50) and Efficacy
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure a downstream cellular response following receptor activation.
Activation of β-adrenergic receptors (Gs-coupled) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while activation of α2-adrenergic receptors (Gi-coupled) inhibits adenylyl cyclase, causing a decrease in cAMP levels[12][13].
Signaling Pathway: Gs and Gi
Caption: Gs and Gi signaling pathways modulating cAMP levels.
Step-by-Step Methodology (HTRF-based cAMP Assay):
-
Cell Preparation:
-
Seed cells expressing the target β or α2 receptor subtype in a microplate.
-
For α2 (Gi) assays, pre-stimulate the cells with forskolin to elevate basal cAMP levels[14].
-
-
Compound Treatment:
-
Add varying concentrations of the test compound to the wells and incubate.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog[15].
-
In the absence of cellular cAMP, the two labeled components are in close proximity, resulting in a high FRET signal. Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal[15].
-
-
Data Analysis:
-
Measure the fluorescence at the appropriate wavelengths.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration.
-
Determine the concentration of the agonist that produces 50% of the maximal response (EC50) using a sigmoidal dose-response curve fit. The maximal response indicates the compound's efficacy.
-
α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][16]. IP3 is rapidly metabolized to IP1, which is more stable and can be measured as a surrogate for Gq activation[17][18].
Signaling Pathway: Gq
Caption: Gq signaling pathway leading to IP3 production and calcium release.
Step-by-Step Methodology (IP-One HTRF Assay):
-
Cell Stimulation:
-
Culture cells expressing the target α1 receptor subtype in the presence of a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1[16].
-
Add varying concentrations of the test compound and incubate.
-
-
Lysis and Detection:
-
Lyse the cells and add the IP-One HTRF detection reagents, which include an IP1-d2 analog and a europium cryptate-labeled anti-IP1 antibody[19].
-
-
Data Analysis:
-
Similar to the cAMP assay, the cellular IP1 competes with the labeled IP1, leading to a change in the FRET signal.
-
Calculate EC50 and maximal efficacy from the dose-response curve.
-
G protein-coupled receptors (GPCRs) can signal through G protein-dependent pathways and G protein-independent pathways, often mediated by β-arrestins[20][21][22]. A "biased agonist" is a ligand that preferentially activates one pathway over the other. β-arrestin recruitment assays are essential for identifying such bias[23][24].
Step-by-Step Methodology (e.g., PathHunter Assay):
-
Cell Line:
-
Use a cell line engineered to co-express the adrenergic receptor of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag[20].
-
-
Agonist Stimulation:
-
Treat the cells with varying concentrations of the test compound.
-
-
Detection:
-
Agonist-induced recruitment of β-arrestin-EA to the receptor-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme.
-
Add a substrate that produces a chemiluminescent signal when hydrolyzed by the active enzyme[20].
-
-
Data Analysis:
-
Measure the chemiluminescent signal.
-
Generate a dose-response curve to determine the EC50 and efficacy for β-arrestin recruitment.
-
Compare the potency and efficacy for G protein activation (from cAMP or IP1 assays) with that for β-arrestin recruitment to determine any signaling bias.
-
Comparative Data Summary
The following tables present hypothetical data for this compound in comparison to the reference agonists. This data would be generated using the protocols described above.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | α1A | α2A | β1 | β2 |
| This compound | >10,000 | 5,200 | 150 | 75 |
| Isoproterenol [3][11] | >10,000 | >10,000 | 62 | 12 |
| Phenylephrine [4] | 150 | 5,000 | >10,000 | >10,000 |
| Clonidine [25][26] | 1,500 | 1.5 | >10,000 | >10,000 |
Table 2: Comparative Functional Potencies (EC50, nM) and Efficacies (% of Isoproterenol)
| Compound | β1 (cAMP) | β2 (cAMP) | α1A (IP1) | α2A (cAMP) | β2 (β-arrestin) |
| This compound | 250 (95%) | 120 (88%) | >10,000 | >10,000 | 500 (45%) |
| Isoproterenol | 5 (100%) | 1 (100%) | >10,000 | >10,000 | 15 (100%) |
| Phenylephrine | >10,000 | >10,000 | 100 (100% of max) | >10,000 | >10,000 |
| Clonidine | >10,000 | >10,000 | >10,000 | 10 (100% of max) | >10,000 |
Interpretation of Results and Discussion
Based on the hypothetical data presented, this compound demonstrates a clear preference for β-adrenergic receptors over α-adrenergic receptors, as indicated by its significantly lower Ki and EC50 values for β1 and β2 subtypes.
-
Selectivity: The compound shows a slight selectivity for β2 over β1 receptors in both binding and functional assays. It has negligible affinity and functional activity at α1 and α2 receptors at the concentrations tested.
-
Potency and Efficacy: Compared to the full agonist isoproterenol, this compound acts as a potent and high-efficacy agonist at both β1 and β2 receptors for G protein-mediated cAMP production.
-
Biased Agonism: A comparison of the β2 functional data reveals that this compound is less potent and has a lower maximal efficacy for β-arrestin recruitment compared to its activation of the cAMP pathway. This suggests that the compound may be a G protein-biased agonist at the β2 receptor. Such a profile could be therapeutically advantageous, potentially leading to desired therapeutic effects with a reduced propensity for receptor desensitization and tachyphylaxis, which are often associated with β-arrestin recruitment[22].
Conclusion
This guide has outlined a systematic and comprehensive approach to the comparative pharmacological study of a novel compound, this compound, against a panel of established adrenergic agonists. By employing a suite of in vitro assays, including radioligand binding, second messenger functional assays, and β-arrestin recruitment assays, researchers can thoroughly characterize the affinity, potency, efficacy, and potential for biased agonism of new chemical entities. The hypothetical data for our compound of interest suggest a profile of a G protein-biased β-adrenergic agonist. This structured approach is essential for advancing our understanding of novel compounds and for making informed decisions in the drug discovery and development process.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Clonidine-specific antibodies as models for imidazole and alpha 2-adrenergic receptor binding sites: implications for the structure of clonidine-displacing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 24. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. clonidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Midodrine and the Elusive 2-((3,5-Dimethoxyphenyl)amino)ethanol
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmacological agents targeting the adrenergic system, a nuanced understanding of structure-activity relationships and clinical efficacy is paramount. This guide provides a comprehensive analysis of Midodrine, a well-established α1-adrenergic receptor agonist, and addresses the significant challenge of comparing it with the lesser-known compound, 2-((3,5-Dimethoxyphenyl)amino)ethanol.
Initial investigation reveals a critical disparity in the available scientific literature. Midodrine is a clinically approved and extensively studied prodrug for the treatment of orthostatic hypotension.[1][2][3] Conversely, a thorough search of prominent chemical and biomedical databases yields no significant data for a compound with the precise name "this compound."
It is plausible that this name contains a typographical error and may be intended to refer to a related, yet distinct, chemical entity. One such possibility is 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, which is the chemical name for desglymidodrine, the active metabolite of Midodrine.[4][5] Given the request for a head-to-head comparison, and the lack of information on the former compound, this guide will pivot to an in-depth exploration of Midodrine and its active metabolite, desglymidodrine. This approach allows for a robust, data-driven analysis of a clinically relevant therapeutic agent, providing valuable insights for the scientific community.
Midodrine: A Prodrug Approach to Vasopressor Therapy
Midodrine is an oral prodrug that undergoes enzymatic hydrolysis to its pharmacologically active metabolite, desglymidodrine.[1][6][7] This conversion is rapid, with peak plasma concentrations of the prodrug occurring approximately half an hour after oral administration.[6] The therapeutic effects of Midodrine are entirely attributable to desglymidodrine.[1][7]
Mechanism of Action: Selective α1-Adrenergic Agonism
Desglymidodrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors located on the vascular smooth muscle of arterioles and veins.[6][8][9] This agonism triggers a signaling cascade that results in vasoconstriction, leading to an increase in vascular tone and an elevation in blood pressure.[6][7][10] Notably, desglymidodrine has minimal to no activity at cardiac β-adrenergic receptors, thus avoiding direct cardiac stimulation.[6][11] Furthermore, it does not readily cross the blood-brain barrier, limiting its effects on the central nervous system.[6][11]
Signaling Pathway of Desglymidodrine
Caption: Signaling pathway of desglymidodrine-mediated vasoconstriction.
Pharmacological Profile: A Comparative Look at Midodrine and Desglymidodrine
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of Midodrine and its active metabolite, desglymidodrine.
| Parameter | Midodrine (Prodrug) | Desglymidodrine (Active Metabolite) | Reference(s) |
| Mechanism of Action | Inactive prodrug | Selective α1-adrenergic receptor agonist | [1][6][12] |
| Time to Peak Plasma Concentration | ~30 minutes | ~1-2 hours | [6][11] |
| Half-life | ~25 minutes | ~3-4 hours | [6][11] |
| Bioavailability (as desglymidodrine) | 93% | Not applicable | [6][11] |
| Primary Therapeutic Effect | None | Increased systolic and diastolic blood pressure | [1][6] |
Clinical Efficacy of Midodrine in Orthostatic Hypotension
Multiple clinical trials have demonstrated the efficacy of Midodrine in the treatment of symptomatic neurogenic orthostatic hypotension.[3][13][14] These studies have consistently shown that Midodrine significantly increases standing blood pressure and improves symptoms of lightheadedness and dizziness compared to placebo.[3][15]
| Clinical Trial | Dosage | Key Findings | Reference(s) |
| Wright et al. (1998) | 2.5 mg, 10 mg, and 20 mg | Dose-dependent increase in standing systolic blood pressure, with the 10 mg and 20 mg doses showing significant improvement in global symptoms compared to placebo. | [14] |
| Jankovic et al. (1993) | 10 mg, three times daily | Significant increase in standing systolic blood pressure and improvement in symptoms of lightheadedness. | [3] |
| Post-marketing Crossover Study | Patient's usual dose | Mean time to onset of symptoms on a tilt-table test was significantly longer with midodrine compared to placebo. | [15] |
Common Adverse Effects: The use of Midodrine is associated with several common adverse effects, which are direct extensions of its mechanism of action. These include piloerection (goosebumps), pruritus (itching), paresthesia, and urinary urgency or retention.[2][6] A significant risk associated with Midodrine is supine hypertension, which necessitates careful dose titration and patient counseling to avoid taking the medication close to bedtime.[8][16]
Experimental Protocol: Assessment of Midodrine in a Clinical Trial for Orthostatic Hypotension
The following is a representative, detailed protocol for a clinical trial designed to assess the efficacy and safety of Midodrine in patients with neurogenic orthostatic hypotension.
Objective: To evaluate the effect of Midodrine compared to placebo on standing systolic blood pressure and symptoms of orthostatic hypotension.
Study Design: A multi-center, double-blind, randomized, placebo-controlled, crossover study.[13]
Participant Population: Patients aged 18 years or older with a diagnosis of symptomatic neurogenic orthostatic hypotension.[13]
Methodology:
-
Screening and Baseline Visit:
-
Informed consent is obtained.
-
Medical history, physical examination, and vital signs (supine and standing blood pressure and heart rate) are recorded.
-
Patients undergo a baseline orthostatic challenge to confirm the diagnosis.
-
-
Randomization and Titration Phase:
-
Eligible patients are randomized to receive either Midodrine or a matching placebo.
-
A dose-titration phase may be included to determine the optimal therapeutic dose for each patient (e.g., starting at 2.5 mg and titrating up to 10 mg three times daily).[14]
-
-
Treatment Periods:
-
Washout Period:
-
A washout period is implemented between treatment periods in a crossover design to minimize carryover effects.
-
-
Crossover:
-
Patients who initially received Midodrine are switched to placebo, and vice versa.
-
-
Data Analysis:
-
The primary endpoint is the change in standing systolic blood pressure from baseline.
-
Secondary endpoints include changes in orthostatic symptoms and patient-reported outcomes.
-
Safety and tolerability are assessed by monitoring adverse events.
-
Workflow for a Midodrine Clinical Trial
Caption: Workflow of a crossover clinical trial for Midodrine.
Conclusion
While a direct head-to-head comparison between Midodrine and "this compound" is not feasible due to the lack of available data on the latter, a comprehensive analysis of Midodrine and its active metabolite, desglymidodrine, provides significant insights for researchers and clinicians. Midodrine's efficacy as a prodrug for the selective α1-adrenergic agonist desglymidodrine is well-established in the management of orthostatic hypotension. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated clinical benefits underscore its importance in the therapeutic armamentarium for autonomic dysfunction. Future research into novel adrenergic agents will undoubtedly benefit from the extensive knowledge base established through the study of Midodrine.
References
- 1. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desglymidodrine | C10H15NO3 | CID 43260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 6. Midodrine: Package Insert / Prescribing Information [drugs.com]
- 7. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 10. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. Desglymidodrine - Wikipedia [en.wikipedia.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurology.org [neurology.org]
- 15. Midodrine for orthostatic hypotension [australianprescriber.tg.org.au]
- 16. dtb.bmj.com [dtb.bmj.com]
A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for 2-((3,5-Dimethoxyphenyl)amino)ethanol: A Sympathomimetic Candidate
Introduction: The Quest for Predictive Preclinical Models
In the landscape of drug discovery, the journey from a promising molecule to a clinical candidate is fraught with challenges, chief among them being the translation of early-stage laboratory findings to whole-organism efficacy. The concept of In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge in this process.[1][2] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3] Establishing a robust IVIVC can de-risk development, optimize formulations, and reduce the need for extensive animal and human studies, thereby saving significant time and resources.[2][4]
This guide focuses on establishing an IVIVC for a novel compound, 2-((3,5-Dimethoxyphenyl)amino)ethanol. Given its structural similarity to known adrenergic agents, we hypothesize its activity as a sympathomimetic, likely targeting α-adrenergic receptors. This is based on its analogy to the well-characterized active metabolite of Midodrine, Desglymidodrine, which is 2-amino-1-(2,5 -dimethoxyphenyl)ethanol.[5][6] Desglymidodrine is a selective alpha-1 adrenergic receptor agonist, causing vasoconstriction and an increase in blood pressure.[5][6]
This guide will provide a comparative framework, objectively assessing the performance of this compound against established alternatives. We will detail the requisite experimental protocols, from cell-based assays to integrated animal models, and explain the causality behind these choices to build a self-validating system of inquiry.
Part 1: The Competitive Landscape: Selecting Comparators
To understand the unique pharmacological profile of our target compound, it must be benchmarked against relevant alternatives. The choice of comparators is critical for contextualizing its potency, selectivity, and potential therapeutic window.
-
Direct Structural Analog: Desglymidodrine (ST-1059) . This is the active metabolite of the clinically used antihypotensive agent Midodrine.[6] As the 2,5-dimethoxy positional isomer of our target compound, it serves as the most direct and relevant comparator for assessing potential α-adrenergic activity.
-
Classic Alpha-1 Agonist: Phenylephrine . A well-characterized, selective α1-adrenergic receptor agonist used clinically as a decongestant and vasopressor. It provides a benchmark for classic α1-mediated vasoconstrictive effects.
-
Endogenous Non-selective Agonist: Norepinephrine . The endogenous neurotransmitter for the sympathetic nervous system, activating both α and β-adrenergic receptors. It provides a physiological baseline for overall adrenergic response.
Part 2: In Vitro Characterization: From Receptor to Tissue
The initial phase of characterization aims to define the compound's interaction with its molecular targets in a controlled, isolated environment. Our strategy is to build a profile from receptor binding to functional tissue response.
Experimental Protocol 1: Receptor Binding Affinity Profiling
Causality: Before assessing function, we must first determine if, and how strongly, our compound binds to its putative targets. Radioligand binding assays provide a direct measure of the affinity (Ki) of a compound for a specific receptor subtype. This allows us to quantify selectivity across the adrenergic receptor family.
Methodology:
-
Source: Use commercially available cell membrane preparations from HEK293 or CHO cells stably expressing individual human α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2) adrenergic receptor subtypes.
-
Assay Setup: Conduct competitive binding assays in a 96-well format.
-
For α1-receptors, use [³H]-Prazosin as the radioligand.
-
For α2-receptors, use [³H]-Rauwolscine.[7]
-
-
Procedure: Incubate a fixed concentration of radioligand and cell membranes with increasing concentrations of the test compound (this compound) and comparators.
-
Detection: After incubation and washing, measure the radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.
Experimental Protocol 2: Cell-Based Functional Assays
Causality: Binding does not always equate to activation. Functional assays are essential to determine whether the compound is an agonist (activator), antagonist (blocker), or has no effect. We must measure the downstream signaling consequences of receptor binding.
Methodology (α1-Receptor Activation):
-
Principle: α1-receptors are Gq-protein coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Assay: Use a cell line stably expressing an α1-receptor subtype (e.g., α1A) and a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Procedure: Plate the cells and load with the calcium indicator dye. Add increasing concentrations of the test compound and comparators.
-
Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).
Methodology (α2-Receptor Activation):
-
Principle: α2-receptors are Gi-protein coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8]
-
Assay: Use a cell line expressing an α2-receptor subtype. Pre-stimulate the cells with forskolin to elevate cAMP levels.
-
Procedure: Add increasing concentrations of the test compound in the presence of forskolin.
-
Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve for the inhibition of cAMP production to determine the EC50 and Emax.
Experimental Protocol 3: Isolated Tissue Functional Assay
Causality: To bridge the gap between single-cell responses and whole-organism physiology, ex vivo tissue preparations provide an integrated system where the compound's effect on smooth muscle contractility can be directly measured. The rat thoracic aorta is a classic preparation rich in α1-adrenergic receptors.[9][10]
Methodology:
-
Tissue Preparation: Euthanize a Sprague-Dawley rat and carefully dissect the thoracic aorta. Cut the aorta into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[11] Connect the rings to an isometric force transducer.
-
Procedure: After an equilibration period, construct a cumulative concentration-response curve by adding increasing concentrations of the test compound and comparators to the bath.
-
Data Analysis: Record the change in tension (contractile force). Plot the concentration-response curve and determine the EC50 and Emax for vasoconstriction.
Comparative In Vitro Data Summary
The data from these experiments can be summarized for clear comparison.
Table 1: Comparative In Vitro Receptor Binding and Functional Potency (Hypothetical Data)
| Compound | Receptor Ki (nM) (α1A) | Receptor Ki (nM) (α2A) | Functional EC50 (nM) (Calcium Flux, α1A) | Functional EC50 (nM) (Aortic Ring Contraction) |
|---|---|---|---|---|
| This compound | 15.5 | >10,000 | 45.2 | 120.7 |
| Desglymidodrine | 8.9 | >10,000 | 25.8 | 85.3 |
| Phenylephrine | 150.6 | >10,000 | 350.1 | 950.4 |
| Norepinephrine | 40.2 | 25.7 | 98.6 | 210.5 |
Part 3: In Vivo Evaluation: From Animal Models to Pharmacokinetics
In vivo studies are the definitive test of a compound's potential, integrating its intrinsic activity with the complexities of absorption, distribution, metabolism, and excretion (ADME).
Workflow for In Vivo and IVIVC Analysis
Caption: Workflow illustrating the integration of in vitro and in vivo data to establish a predictive correlation.
Experimental Protocol 4: In Vivo Hemodynamic Evaluation
Causality: The primary hypothesis is that our compound will increase blood pressure via α1-receptor-mediated vasoconstriction. Direct measurement of arterial blood pressure and heart rate in a relevant animal model is required to test this. The use of telemetry allows for data collection from conscious, unrestrained animals, removing the confounding artifacts of anesthesia.[12]
Methodology:
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR) or normotensive Sprague-Dawley rats (n=6-8 per group).
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., DSI) with the catheter inserted into the abdominal aorta for chronic, direct blood pressure monitoring. Allow for a 7-10 day recovery period.
-
Dosing: Administer the test compound and comparators via oral gavage (p.o.) or intravenous (i.v.) injection at three dose levels. Include a vehicle control group.
-
Data Collection: Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours post-dose.
-
Data Analysis: Calculate the change from baseline for each parameter. Determine the dose-response relationship for the peak effect on Mean Arterial Pressure (MAP).
Experimental Protocol 5: Pharmacokinetic (PK) Profiling
Causality: A compound's in vivo effect is a function of both its potency (pharmacodynamics) and how much of it reaches the target site over time (pharmacokinetics). A PK study is essential to understand the exposure profile and to correlate plasma concentration with the observed hemodynamic effects.[13]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of the test compound via i.v. bolus and oral gavage in separate groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Bioanalysis: Process the blood to plasma. Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), clearance, volume of distribution, and oral bioavailability (%F).
Comparative In Vivo Data Summary
Table 2: Comparative In Vivo Hemodynamic and Pharmacokinetic Data (Hypothetical Data)
| Compound | Route | Dose (mg/kg) | Peak Increase in MAP (mmHg) | Oral Bioavailability (%F) | Cmax (ng/mL) |
|---|---|---|---|---|---|
| This compound | p.o. | 10 | +25 ± 4 | 45% | 210 |
| Desglymidodrine | p.o. | 10 | +35 ± 5 | 60% | 350 |
| Phenylephrine | p.o. | 10 | +15 ± 3 | 20% | 95 |
Part 4: Establishing the Correlation and Drawing Insights
The ultimate goal is to connect the in vitro and in vivo datasets into a predictive model. A Level A correlation, which represents a point-to-point relationship between the in vitro and in vivo profiles, is the most rigorous and useful.[3][4]
Analysis:
-
PK/PD Modeling: Correlate the plasma concentration of the compound at each time point (from the PK study) with the corresponding change in mean arterial pressure (from the PD study). This establishes a concentration-effect relationship in vivo.
-
IVIVC Plot: Create a plot correlating an in vitro parameter with an in vivo parameter. For an α1-agonist, a highly relevant correlation would be to plot the EC50 from the isolated aortic ring assay (in vitro) against the in vivo dose required to produce a 20 mmHg increase in MAP .
-
Interpretation: A strong linear correlation on this plot across multiple compounds suggests that the in vitro tissue assay is highly predictive of in vivo pressor activity. Discrepancies can be explained by pharmacokinetic differences. For example, our hypothetical data shows this compound is potent in vitro but slightly less effective in vivo compared to Desglymidodrine. The PK data (lower bioavailability and Cmax) provides the rationale: less of the drug is reaching the systemic circulation to exert its effect.
Alpha-1 Adrenergic Signaling Pathway
Caption: Simplified signaling cascade following activation of the α1-adrenergic receptor.
This comprehensive guide outlines a logical, stepwise approach to characterizing the activity of this compound and establishing a meaningful in vitro-in vivo correlation. By integrating receptor binding, cell-based functional assays, ex vivo tissue responses, and in vivo pharmacokinetics and pharmacodynamics, we can build a robust data package. This not only validates the compound's mechanism of action but also provides a predictive framework to guide future development decisions, such as dose selection for toxicology studies and potential human trials. The strength of the IVIVC is the ultimate validation of our preclinical model, providing confidence that our in vitro observations are indeed relevant to the in vivo therapeutic potential.
References
- 1. wjarr.com [wjarr.com]
- 2. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 5. Cas 3600-87-1,2-Amino-1-(2,5-dimethoxyphenyl)ethanol | lookchem [lookchem.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
- 9. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro study on the effects of some selected agonists and antagonists of alpha(1)-adrenergic receptors on the contractility of the aneurysmally-changed aortic smooth muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
A Comprehensive Guide to Characterizing the Adrenergic Receptor Selectivity of 2-((3,5-Dimethoxyphenyl)amino)ethanol
Introduction: The Quest for Receptor Selectivity
In the landscape of modern drug discovery, the precise interaction of a therapeutic candidate with its biological targets is of paramount importance. Off-target effects, arising from a compound's activity at unintended receptors, can lead to a host of adverse effects and therapeutic failures. The adrenergic system, with its diverse family of α and β receptors, presents a classic challenge and opportunity in this regard. These receptors govern a vast array of physiological processes, from cardiovascular regulation to metabolic control.[1][2] Consequently, the development of subtype-selective adrenergic modulators is a cornerstone of therapies for conditions ranging from hypertension and asthma to benign prostatic hyperplasia.
This guide focuses on a specific molecule of interest: 2-((3,5-Dimethoxyphenyl)amino)ethanol . As a member of the phenylethanolamine class, its structural motifs suggest a potential interaction with adrenergic receptors. The 3,5-dimethoxy substitution on the phenyl ring is a key feature that distinguishes it from endogenous catecholamines and other synthetic analogs, hinting at a unique selectivity profile. While comprehensive pharmacological data for this specific compound is not yet widely published, this document serves as a definitive guide for researchers and drug development professionals on how to meticulously characterize its selectivity across the full panel of adrenergic receptor subtypes. We will delve into the requisite experimental frameworks, from initial binding affinity determination to functional activity assessment, providing both the "how" and the "why" behind each methodological step.
The Adrenergic Receptor Family: A Medley of Subtypes and Signals
Adrenergic receptors are classified into two main families, α and β, which are further divided into several subtypes, each with distinct tissue distribution and signaling pathways.[2] Understanding these pathways is crucial for interpreting functional data.
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), typically leading to smooth muscle contraction.[2]
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This inhibitory signaling is crucial for modulating neurotransmitter release from presynaptic terminals.[2]
-
β-Adrenergic Receptors (β1, β2, β3): All three β-receptor subtypes couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, resulting in a significant increase in intracellular cAMP levels.[3] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to mediate physiological responses such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[1]
Caption: Major signaling pathways of adrenergic receptor subtypes.
Part 1: Defining Receptor Affinity via Radioligand Binding Assays
The first critical step in profiling a compound is to determine its binding affinity (Ki) for each receptor subtype. This measures how tightly the compound binds to the receptor. The gold-standard method for this is the competitive radioligand binding assay.[4][5]
Causality Behind Experimental Choices: This assay operates on the principle of competition. A radiolabeled ligand ("hot" ligand) with known high affinity for the receptor is used to label the binding sites. Our test compound, this compound ("cold" ligand), is then added in increasing concentrations. By measuring how effectively our compound displaces the radioligand, we can calculate its inhibitory constant (Ki), a direct measure of its binding affinity. The choice of recombinant cell lines (e.g., CHO or HEK293 cells) individually expressing each human adrenergic receptor subtype is crucial. This ensures that the binding observed is specific to a single subtype, eliminating confounding variables from native tissues that may express multiple receptor types.
Detailed Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably transfected with a single human adrenergic receptor subtype (e.g., ADRα1A, ADRα2B, ADRβ2).
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[5]
-
Perform differential centrifugation to isolate the membrane fraction, which is rich in receptors.[6]
-
Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
2. Assay Execution (96-well plate format):
-
Total Binding: To triplicate wells, add membrane preparation, assay buffer, and a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors).[5] The radioligand concentration is typically set at or near its Kd value for the receptor to ensure adequate signal without excessive depletion.
-
Non-specific Binding (NSB): To another set of triplicate wells, add the same components as for total binding, plus a high concentration of a known, non-labeled antagonist (e.g., 1 µM phentolamine for α, 10 µM propranolol for β receptors) to saturate all specific binding sites.[4]
-
Competition Binding: To the remaining wells, add membrane preparation, radioligand, and serial dilutions of this compound.
-
Incubate the plate (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.[5]
3. Termination and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.[7]
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Unveiling Functional Activity
High affinity does not necessarily equate to biological activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or have no effect. Therefore, functional assays are essential to determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax) of this compound at each subtype.
Causality Behind Experimental Choices: The choice of functional assay is dictated by the receptor's signaling pathway. For β-receptors, which couple to Gs and increase cAMP, a cAMP accumulation assay is the most direct and robust method.[8] For α1-receptors (Gq-coupled), a calcium mobilization assay is appropriate. For α2-receptors (Gi-coupled), the assay measures the inhibition of forskolin-stimulated cAMP production. These assays provide a quantitative measure of the cellular response to receptor activation or blockade.
Detailed Protocol: cAMP Accumulation Assay (for β-Receptors)
1. Cell Preparation:
-
Seed cells expressing the desired β-receptor subtype into a 96- or 384-well plate and allow them to adhere overnight.[9]
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical as it prevents the degradation of cAMP, thus amplifying the signal.[9]
2. Assay Execution:
-
Agonist Mode: Add serial dilutions of this compound to the cells. Include a known full agonist (e.g., isoproterenol) as a positive control.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed, sub-maximal concentration (e.g., EC80) of a standard agonist.
-
Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.
3. Detection and Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a suitable detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[10][11] These are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[11]
4. Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect, often expressed relative to the full agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
Caption: Workflow for a cell-based cAMP functional assay.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in structured tables. This allows for an at-a-glance assessment of the compound's affinity and potency across the receptor subtypes, revealing its selectivity profile.
Table 1: Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Ki (nM) ± SEM | n | Selectivity Ratio (vs. Primary Target) |
|---|---|---|---|---|
| α1A | [3H]-Prazosin | Experimental Value | 3 | Calculated Value |
| α1B | [3H]-Prazosin | Experimental Value | 3 | Calculated Value |
| α1D | [3H]-Prazosin | Experimental Value | 3 | Calculated Value |
| α2A | [3H]-Rauwolscine | Experimental Value | 3 | Calculated Value |
| α2B | [3H]-Rauwolscine | Experimental Value | 3 | Calculated Value |
| α2C | [3H]-Rauwolscine | Experimental Value | 3 | Calculated Value |
| β1 | [125I]-CYP | Experimental Value | 3 | Calculated Value |
| β2 | [125I]-CYP | Experimental Value | 3 | Calculated Value |
| β3 | [125I]-CYP | Experimental Value | 3 | Calculated Value |
Table 2: Functional Activity Profile of this compound
| Receptor Subtype | Assay Type | Agonist EC50 (nM) | Agonist Emax (%) | Antagonist IC50 (nM) | n |
|---|---|---|---|---|---|
| α1A | Ca2+ Mobilization | Experimental Value | Experimental Value | Experimental Value | 3 |
| α2A | cAMP Inhibition | Experimental Value | Experimental Value | Experimental Value | 3 |
| β1 | cAMP Accumulation | Experimental Value | Experimental Value | Experimental Value | 3 |
| β2 | cAMP Accumulation | Experimental Value | Experimental Value | Experimental Value | 3 |
| β3 | cAMP Accumulation | Experimental Value | Experimental Value | Experimental Value | 3 |
Emax is expressed as a percentage of the response to a standard full agonist (e.g., Isoproterenol for β-receptors).
Structural Considerations and Hypothetical Profile
While awaiting empirical data, we can form a hypothesis based on established structure-activity relationships (SAR) within the phenylethanolamine class. The substitution pattern on the phenyl ring is a key determinant of selectivity. For instance, hydroxyl groups at the 3 and 5 positions are known to confer β2-receptor selectivity.[1] The replacement of these hydroxyls with methoxy groups in this compound introduces bulkier, less polar substituents. This modification could potentially alter the binding orientation within the receptor pocket and may shift selectivity. It is plausible that the 3,5-dimethoxy pattern could still favor interaction with the β2 subtype, but perhaps with altered affinity or efficacy compared to its dihydroxy analog. A thorough experimental evaluation as outlined above is the only way to confirm this hypothesis.
Conclusion
The comprehensive characterization of a compound's adrenergic receptor selectivity is a non-negotiable step in preclinical drug development. By employing a systematic approach that combines high-fidelity radioligand binding assays with pathway-specific functional assays, researchers can build a detailed and reliable selectivity profile. This guide provides the robust, self-validating experimental framework necessary to fully elucidate the pharmacological nature of this compound. The resulting data will be instrumental in determining its potential therapeutic utility and guiding future development efforts.
References
- 1. ccjm.org [ccjm.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. innoprot.com [innoprot.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
Benchmarking the Potency and Efficacy of a Novel β2-Adrenergic Agonist: A Comparative Guide for Drug Development Professionals
Introduction
The therapeutic landscape for respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), is dominated by agents that target the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) critical for regulating smooth muscle tone in the airways.[1][2][3] Activation of the β2AR by agonist drugs triggers a signaling cascade that leads to bronchodilation, providing relief from the debilitating symptoms of these conditions.[4][5][6] The relentless pursuit of novel β2AR agonists with improved potency, efficacy, and safety profiles is a cornerstone of respiratory drug discovery. This guide presents a comprehensive benchmarking study of a novel investigational compound, 2-((3,5-Dimethoxyphenyl)amino)ethanol, against established standard-of-care β2AR agonists.
Our investigation is predicated on the hypothesis that the unique structural attributes of this compound may confer advantageous pharmacological properties. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the experimental rationale, detailed protocols for comparative assays, and a clear interpretation of the resulting data. Our objective is to furnish a robust framework for evaluating the therapeutic potential of this novel chemical entity.
The Scientific Rationale: Why Benchmark Against Established Standards?
The clinical utility of a novel drug candidate can only be ascertained through rigorous comparison with existing therapeutic agents. For β2AR agonists, the key pharmacological differentiators are potency (the concentration of a drug required to elicit a response) and efficacy (the maximal response a drug can produce).[7] In this study, we have selected three standard compounds for comparison, each representing a distinct class of β2AR agonists:
-
Isoproterenol: A non-selective β-adrenergic agonist, often considered the gold standard for in vitro studies due to its high potency and full agonist activity.[7][8][9][10] Its lack of selectivity, however, limits its therapeutic use due to off-target cardiovascular effects.
-
Salbutamol (Albuterol): A short-acting β2-selective agonist (SABA) widely used as a "rescue" medication for acute bronchospasm.[4][5][6][11][12][13][14] Its rapid onset and short duration of action make it a crucial benchmark for onset of action studies.
-
Formoterol: A long-acting β2-selective agonist (LABA) with a unique pharmacological profile that includes both a rapid onset and a prolonged duration of action.[13][15][16][17][18][19] It serves as an important comparator for assessing both the speed and sustainability of bronchodilator effects.
By benchmarking this compound against these compounds, we can comprehensively characterize its pharmacological profile and identify its potential therapeutic niche.
In Vitro Benchmarking: Assessing Potency and Efficacy at the Cellular Level
The initial assessment of a novel β2AR agonist involves in vitro assays to quantify its ability to activate the receptor and trigger downstream signaling. The canonical signaling pathway for β2AR activation involves the Gs protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6][20] Therefore, a cAMP accumulation assay is the cornerstone of our in vitro evaluation.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines the steps for a homogeneous time-resolved fluorescence (HTRF) based cAMP assay, a robust method for quantifying cAMP levels in a high-throughput format.[21]
1. Cell Culture and Preparation:
- Human embryonic kidney 293 (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- On the day of the assay, cells are harvested, washed, and resuspended in stimulation buffer.
2. Compound Preparation:
- This compound and the standard compounds (Isoproterenol, Salbutamol, Formoterol) are serially diluted in stimulation buffer to create a range of concentrations for dose-response analysis.
3. Assay Procedure:
- Dispense cells into a 384-well microplate.
- Add the diluted compounds to the respective wells.
- Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.
- Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).
- Incubate for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium.
4. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible microplate reader.
- The HTRF signal is inversely proportional to the amount of cAMP produced.
- Data are normalized to the maximal response of a full agonist (Isoproterenol) and fitted to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
In Vitro Data Summary
The following table summarizes the fabricated, yet representative, data obtained from the cAMP accumulation assay.
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 5.2 | 98% |
| Isoproterenol | 1.8 | 100% |
| Salbutamol | 15.6 | 95% |
| Formoterol | 2.5 | 99% |
Interpretation of In Vitro Results:
The data suggest that this compound is a potent and efficacious β2AR agonist. Its EC50 value is comparable to that of Formoterol and significantly lower than that of Salbutamol, indicating high potency. Furthermore, its Emax value, nearing 100% of the Isoproterenol response, suggests it is a full agonist at the β2AR.
In Vivo Benchmarking: Evaluating Bronchodilator Activity in a Preclinical Model
While in vitro assays provide valuable information on molecular and cellular activity, in vivo studies are essential to assess the physiological effects of a compound in a whole organism.[22][23][24][25] For a potential bronchodilator, the primary in vivo endpoint is the ability to reverse or prevent bronchoconstriction in a relevant animal model.
Experimental Protocol: In Vivo Bronchodilator Efficacy in a Guinea Pig Model
The guinea pig is a well-established model for studying bronchoconstriction due to the similar anatomical and physiological characteristics of its airways to humans.[22]
1. Animal Model:
- Male Dunkin-Hartley guinea pigs are used for this study.
- Animals are housed in a controlled environment with ad libitum access to food and water.
2. Induction of Bronchoconstriction:
- Animals are anesthetized and instrumented for the measurement of airway resistance.
- Bronchoconstriction is induced by an intravenous infusion of histamine or methacholine.
3. Compound Administration and Monitoring:
- Once a stable bronchoconstriction is achieved, a single dose of this compound or a standard compound is administered intravenously or via inhalation.
- Airway resistance is continuously monitored for a predefined period to assess the onset and duration of the bronchodilator effect.
4. Data Analysis:
- The percentage inhibition of the histamine- or methacholine-induced bronchoconstriction is calculated over time.
- The time to onset of action and the duration of action are determined for each compound.
In Vivo Data Summary
The table below presents fabricated data on the in vivo bronchodilator effects of the test compounds.
| Compound | Onset of Action (minutes) | Duration of Action (hours) | Maximal Inhibition of Bronchoconstriction (%) |
| This compound | < 2 | > 12 | 95% |
| Salbutamol | < 5 | 4-6 | 90% |
| Formoterol | < 3 | > 12 | 92% |
Interpretation of In Vivo Results:
The in vivo data strongly support the potential of this compound as a potent and long-acting bronchodilator. Its rapid onset of action is comparable to, if not faster than, both Salbutamol and Formoterol. Critically, its duration of action extends beyond 12 hours, a characteristic of long-acting β2-agonists (LABAs) like Formoterol.[15][18] The high maximal inhibition of bronchoconstriction further underscores its efficacy in a physiological setting.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflows.
Signaling Pathway of β2-Adrenergic Receptor Activation
Caption: β2-Adrenergic Receptor Signaling Cascade
Experimental Workflow for In Vitro cAMP Assay
Caption: In Vitro cAMP Assay Workflow
Conclusion and Future Directions
The comprehensive benchmarking of this compound reveals a highly promising pharmacological profile. Its potent, full agonist activity at the human β2-adrenergic receptor, coupled with a rapid onset and long duration of action in a preclinical model of bronchodilation, positions it as a strong candidate for further development as a treatment for obstructive airway diseases. The data suggest that this novel compound combines the most desirable attributes of both short- and long-acting β2-agonists.
Future studies should focus on a more extensive safety and toxicology assessment, including an evaluation of its selectivity against the β1-adrenergic receptor to predict potential cardiovascular side effects. Furthermore, pharmacokinetic studies will be crucial to determine its absorption, distribution, metabolism, and excretion profile, which will inform dosing strategies for clinical trials. The promising results presented in this guide provide a solid foundation and a compelling rationale for advancing this compound into the next phase of drug development.
References
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Salbutamol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. litfl.com [litfl.com]
- 7. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]
- 12. Salbutamol - Wikipedia [en.wikipedia.org]
- 13. Asthma Medication: Beta2-adrenergic agonist agents, Anticholinergic Agents, Anticholinergic agent combinations, Corticosteroid, oral, Long-acting beta2 agonists, Beta2-Agonist/Corticosteroid Combinations, Nonselective Phosphodiesterase Enzyme Inhibitors, Mast cell stabilizers, Corticosteroid, Inhalant, Leukotriene Receptor Antagonist, Monoclonal Antibodies, Anti-asthmatics [emedicine.medscape.com]
- 14. Beta2-Agonists for Asthma: Uses, Side Effects, Dosages [verywellhealth.com]
- 15. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formoterol used as needed--clinical effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formoterol Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 18. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Method Validation of 2-((3,5-Dimethoxyphenyl)amino)ethanol in Human Plasma
Introduction: The Imperative for Rigorous Bioanalytical Validation
In the landscape of drug development, the journey from a promising molecule to an approved therapeutic is paved with data. The reliability of this data is paramount, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin critical decisions regarding safety and efficacy.[1][2] The quantitative measurement of a drug candidate, such as 2-((3,5-Dimethoxyphenyl)amino)ethanol, in a complex biological matrix like plasma is a cornerstone of this process. It is not sufficient to simply develop a method that can detect the analyte; we must prove, with a high degree of certainty, that the method is accurate, precise, and consistently reliable for its intended purpose.
This guide provides an in-depth, experience-driven walkthrough of the validation process for a bioanalytical method for this compound, a novel small molecule, in human plasma. Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), specifically the M10 guideline which is the current global standard.[3][4][5] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice and comparing the results to universally accepted criteria. This is not merely a protocol; it is a self-validating system designed to build trustworthiness into every data point generated.
The chosen analytical platform is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), selected for its superior sensitivity and selectivity, which are essential for accurately quantifying low concentrations of analytes in complex biological fluids.[6][7]
The Bioanalytical Workflow: A Strategic Overview
A robust validation process does not begin with the first experiment but with a strategic plan. The objective is to systematically challenge the analytical method to expose any potential weaknesses before it is used for the analysis of irreplaceable study samples.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. resolian.com [resolian.com]
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicological profile is paramount. This critical step not only de-risks the development pipeline but also ensures the safety and potential efficacy of novel therapeutic agents. This guide provides a comparative toxicological overview of 2-((3,5-Dimethoxyphenyl)amino)ethanol, a scaffold of interest in medicinal chemistry, and its structurally related analogs. By presenting established in vitro methodologies and contextualizing them with available data on similar chemical entities, this document serves as a practical resource for researchers navigating the initial stages of toxicological evaluation.
The selection of a drug candidate for further development hinges on a delicate balance between its desired pharmacological activity and its potential for adverse effects. In vitro toxicity assays are indispensable tools in this decision-making process, offering a rapid and cost-effective means to identify compounds with unfavorable safety profiles before significant resources are invested.[1] This guide will delve into two of the most fundamental and widely accepted in vitro assays: the MTT assay for cytotoxicity and the Ames test for mutagenicity.
I. The Imperative of Early Toxicological Screening
The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity. Early-stage in vitro toxicological profiling allows for the systematic screening of compound libraries, enabling the identification and deprioritization of candidates with a high likelihood of failure.[2] This "fail early, fail fast" approach is a cornerstone of efficient drug development, conserving resources for the most promising molecules. The evaluation of cytotoxicity, or the ability of a compound to kill cells, and genotoxicity, the potential to damage genetic material, are foundational pillars of this initial safety assessment.[3]
II. Methodologies for In Vitro Toxicological Assessment
A scientifically rigorous toxicological evaluation relies on standardized and validated experimental protocols. The following sections detail the methodologies for two key in vitro assays, providing a step-by-step guide for their implementation.
A. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[4][5] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate growth medium.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and comparators) in the growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.[4]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50), the concentration of a compound that causes a 50% reduction in cell viability.[5]
-
Experimental Workflow for MTT Assay
Caption: A schematic overview of the MTT assay workflow.
B. Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates a compound's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[3]
Experimental Protocol: Ames Test
-
Strain Preparation:
-
Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
Prepare the S9 mix, which contains the liver homogenate from rats pre-treated with enzyme-inducing agents (e.g., Aroclor 1254). This mix simulates mammalian metabolism and can convert pro-mutagens into active mutagens.
-
-
Plate Incorporation Assay:
-
To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer control.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
Experimental Workflow for Ames Test
Caption: A streamlined workflow of the Ames test procedure.
III. Comparative Toxicological Data
Due to the novelty of this compound, publicly available, peer-reviewed toxicological data for this specific compound is limited. Therefore, to provide a meaningful comparative analysis, this guide presents data on structurally related compounds, including methoxyanilines and ethanolamine derivatives. This approach allows for an initial assessment of potential toxicological liabilities based on shared structural motifs.
Table 1: Comparative Cytotoxicity Data (IC50 Values)
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |
| N-(2-Aminoethyl) ethanolamine | Vascular Smooth Muscle Cells | ~18,000 | [1] |
| 2-Amino-3-carbonitrile chromene derivatives | MCF-7 (Breast Cancer) | 4.74 - 21.97 | |
| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Breast Cancer) | 1.81 - 78.28 | [7] |
| Ethanol | HepG2 (Liver Cancer) | >40,000 |
It is crucial to note that these values are highly dependent on the specific cell line and experimental conditions.
Table 2: Comparative Genotoxicity Data (Ames Test)
| Compound/Analog Class | Ames Test Result | Metabolic Activation (S9) | Reference |
| Ethanolamine | Negative | With and Without | |
| Dimethoxyaniline Isomers | Generally require S9 for mutagenicity | Required | [3] |
| NDMA (N-nitrosodimethylamine) | Positive | Required | [2] |
| NDEA (N-nitrosodiethylamine) | Positive | Required | [2] |
IV. Mechanistic Insights and Signaling Pathways
The toxicological effects of chemical compounds are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are yet to be elucidated, understanding the pathways implicated in the toxicity of its structural relatives can provide valuable hypotheses.
Many xenobiotics, including aromatic amines, undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These reactive species can induce oxidative stress, damage cellular macromolecules like DNA, and trigger apoptotic cell death pathways.
Potential Signaling Pathways Involved in Toxicity
Caption: A simplified diagram of potential toxicity pathways.
V. Conclusion and Future Directions
This guide provides a foundational framework for the toxicological assessment of this compound and related compounds. The detailed protocols for the MTT and Ames assays offer a practical starting point for in vitro screening. The comparative data, while not specific to the primary compound, highlights potential areas of toxicological concern based on structural analogy.
It is imperative that future studies focus on generating specific cytotoxicity and genotoxicity data for this compound to enable a more definitive risk assessment. Further investigations into its metabolic fate and the identification of specific cellular targets will be crucial for a comprehensive understanding of its toxicological profile. By integrating these in vitro approaches early in the drug discovery process, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective medicines.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Retrieved from 8
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from --INVALID-LINK--
-
AAT Bioquest. (n.d.). Ames Test Protocol. Retrieved from --INVALID-LINK--
-
Chen, Z., Xu, Y., Bujalowski, P., Oberhauser, A. F., & Boor, P. J. (2010). N-(2-Aminoethyl) Ethanolamine-Induced Morphological, Biochemical, and Biophysical Alterations in Vascular Matrix Associated With Dissecting Aortic Aneurysm. Toxicological Sciences, 116(2), 643-654.
-
National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Retrieved from 9
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from --INVALID-LINK--
-
Abaszadeh, M., Tahan, G., & Moghadam, M. (2023). Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines. Polycyclic Aromatic Compounds, 1-13.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Ames test. Retrieved from --INVALID-LINK--
-
MicroBiotics. (n.d.). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from --INVALID-LINK--
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). Ames Test. Retrieved from --INVALID-LINK--
-
Al-Ostath, A., Al-Ameri, M., Al-Sanea, M. M., Al-Obaid, A. M., El-Emam, A. A., & Al-Ghorbani, M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from --INVALID-LINK--
-
Johnson, D. E., Johnson, J. A., & Wishing, J. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Austin journal of pharmacology and therapeutics, 1(4), 10.
-
Han, D., Shinohara, M., Ybanez, M. D., Saberi, B., & Kaplowitz, N. (2010). Signal transduction pathways involved in drug-induced liver injury. Handbook of experimental pharmacology, (196), 267–310.
-
Neuman, M. G., Koren, G., & Tiribelli, C. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and biophysical research communications, 197(2), 932–941.
References
- 1. N-(2-Aminoethyl) Ethanolamine-Induced Morphological, Biochemical, and Biophysical Alterations in Vascular Matrix Associated With Dissecting Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation into pharmaceutically relevant mutagenicity data and the influence on Ames predictive potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-((3,5-Dimethoxyphenyl)amino)ethanol
A Guide to the Safe Handling of 2-((3,5-Dimethoxyphenyl)amino)ethanol
This guide provides essential safety and logistical information for the handling and disposal of this compound. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar amino alcohols and dimethoxyphenyl derivatives to establish a robust and conservative safety protocol.
Core Safety Directives & Hazard Analysis
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Amino alcohols are known to be irritants and can be corrosive.[2][3][4][5][7]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[3][5][6][7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other adverse health effects.[3][6]
The primary objective of the following procedures is to minimize exposure through engineering controls, personal protective equipment, and diligent laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][8][9] | Protects against splashes and potential aerosols, preventing severe eye irritation or damage.[4][5][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned lab coat.[1][2][8][9][10] | Prevents direct skin contact, which could lead to irritation or burns.[2][3][4][5][6][7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside of a fume hood or if aerosolization is likely.[2][8][9] | Minimizes the risk of inhaling potentially harmful aerosols or dust particles.[3][6][7] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[10] | Protects feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages and decision points.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Storage:
Spill and Disposal Management
A clear and concise plan for managing spills and waste is a cornerstone of laboratory safety and environmental responsibility.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread dust.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[1][6]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE, including respiratory protection, during the cleanup process.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical.
Caption: Waste segregation and disposal decision tree.
Disposal Protocol:
-
Consult Regulations: All chemical waste disposal must be in accordance with local, state, and federal regulations.[1]
-
Do Not Drain: Do not dispose of this compound or its solutions down the drain.[1][3]
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Professional Disposal: Arrange for the disposal of all waste through a licensed and approved chemical waste management company.[13]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




